Product packaging for Nickel chloride hexahydrate(Cat. No.:CAS No. 7791-20-0)

Nickel chloride hexahydrate

Cat. No.: B148085
CAS No.: 7791-20-0
M. Wt: 147.61 g/mol
InChI Key: HGGYAQHDNDUIIQ-UHFFFAOYSA-L
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Description

Historical Trajectories in Inorganic Chemistry Research

The study of coordination compounds, such as nickel(II) chloride hexahydrate, has a rich history dating back to the late 18th and 19th centuries. Early work by chemists like Alfred Werner in the late 1800s laid the foundation for our modern understanding of coordination chemistry. libretexts.org Werner's research on metal halide complexes with ammonia (B1221849), for instance, helped to establish the concept of coordination numbers and the octahedral geometry of many metal complexes. libretexts.org

While much of the foundational work in coordination chemistry focused on cobalt and platinum complexes, the principles established were broadly applicable to other transition metals, including nickel. libretexts.orgmdpi.com The investigation of hydrated salts was crucial in understanding the nature of these compounds, with the water molecules playing a key role as ligands. wikipedia.orgmelscience.com The distinct color change between the anhydrous and hydrated forms of salts like nickel chloride (yellow to green) provided early chemists with tangible evidence of the interaction between the metal salt and water. wikipedia.orgwikipedia.org Over time, research has evolved from basic characterization to the exploration of the intricate roles of such compounds in various chemical transformations.

Contemporary Research Significance in Chemical Sciences

In modern chemical sciences, nickel(II) chloride hexahydrate is a versatile and economically advantageous reagent. researchgate.net Its applications span organic synthesis, catalysis, and materials science.

In organic synthesis , it functions as a mild Lewis acid and a precursor for various nickel-based catalysts. guidechem.commendeley.com It is instrumental in a variety of coupling reactions, reductions, and cyclizations. For instance, in combination with a reducing agent like zinc, it can be used for the reduction of aldehydes, alkenes, and nitro aromatic compounds. wikipedia.org It also facilitates the coupling of aldehydes and vinylic iodides when used with chromium(II) chloride to form allylic alcohols. wikipedia.org

As a catalyst , nickel(II) chloride hexahydrate is valued for its ability to promote a wide range of chemical reactions, often with high efficiency and selectivity. chemimpex.comsci-hub.se It has been successfully employed as a catalyst precursor for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmendeley.com The use of nickel catalysts is often more cost-effective than palladium-based systems, making them attractive for industrial-scale applications. researchgate.net

The following table summarizes some of the key catalytic applications of Nickel(II) chloride hexahydrate in organic synthesis:

Reaction TypeRole of NiCl₂·6H₂OCo-reagent(s)Product(s)
Suzuki Coupling Catalyst precursorPhenylboronic acidBiaryls
Heck Reaction Pre-catalystAryl halides, AlkenesSubstituted alkenes
Sonogashira Coupling CatalystAryl iodides, AlkynesAryl-substituted alkynes
Reduction of Alkenes Catalyst precursorSodium borohydride (B1222165)Alkanes
Coupling of Aldehydes and Vinylic Iodides CatalystChromium(II) chlorideAllylic alcohols
Homocoupling of Aryl Halides CatalystManganese, bipyridyl-type ligandBiaryls
Biginelli Reaction CatalystAldehydes, β-keto esters, urea (B33335)3,4-dihydropyrimidinones

In materials science , nickel(II) chloride hexahydrate serves as a precursor for the synthesis of various nickel-containing materials. guidechem.com This includes the preparation of nickel nanoparticles, nickel hydroxide (B78521) nanowires, and metal-organic frameworks (MOFs). guidechem.comresearchgate.net These materials have a wide range of potential applications in areas such as catalysis, energy storage, and electronics. For example, nickel nanoparticles can be synthesized via a one-pot solvothermal method using nickel(II) chloride hexahydrate as the precursor. researchgate.net

Interdisciplinary Research Landscape and Emerging Trends

The utility of nickel(II) chloride hexahydrate extends beyond traditional chemistry into various interdisciplinary fields. In biochemistry and biotechnology , it is used in cell culture media to support the growth of certain microorganisms. chemimpex.com It is also utilized in toxicological studies to investigate the effects of nickel ions on biological systems, such as the blockage of ion channel activity. sigmaaldrich.com

In the field of environmental science , it is used in analytical procedures for the detection and quantification of nickel in environmental samples, which is important for monitoring and regulatory purposes. chemimpex.com

Emerging trends in nickel research are largely driven by the increasing demand for advanced materials in the energy sector . Nickel compounds are critical components in the cathodes of lithium-ion batteries used in electric vehicles and for grid-scale energy storage. samaterials.comclass1nickel.com The push for higher energy density and improved performance in batteries is fueling research into novel nickel-based materials. class1nickel.cominnovationnewsnetwork.com While nickel oxide is often the direct material of interest for applications like batteries and fuel cells, nickel(II) chloride hexahydrate can serve as a precursor in the synthesis of these oxides. hruimetal.compi-kem.co.uk

Furthermore, the development of nanotechnology is opening up new avenues for the application of nickel-based materials. The synthesis of nickel nanoparticles and nanocomposites, often starting from precursors like nickel(II) chloride hexahydrate, is an active area of research with potential applications in catalysis, sensing, and biomedical devices. researchgate.net The ongoing exploration of sustainable synthesis methods and the expansion of nickel's role into areas like smart coatings and greener industrial processes highlight the dynamic and evolving research landscape for nickel compounds. pi-kem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H2NiO B148085 Nickel chloride hexahydrate CAS No. 7791-20-0

Properties

CAS No.

7791-20-0

Molecular Formula

Cl2H2NiO

Molecular Weight

147.61 g/mol

IUPAC Name

nickel(2+);dichloride;hydrate

InChI

InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2

InChI Key

HGGYAQHDNDUIIQ-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.Cl[Ni]Cl

Canonical SMILES

O.[Cl-].[Cl-].[Ni+2]

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

7718-54-9 (Parent)

Synonyms

nickel chloride
nickel chloride dihydrate
nickel chloride hemihydrate
nickel chloride heptahydrate
nickel chloride hexahydrate
nickel chloride hydrate
nickel chloride monohydrate
nickel chloride monohydroxide
nickel chloride tetrahydrate
nickel chloride trihydroxide

Origin of Product

United States

Synthesis and Advanced Preparation Methodologies

Controlled Synthesis of Nickel Chloride Hydrates

The synthesis of specific nickel chloride hydrates, particularly the hexahydrate form, relies on carefully managed crystallization conditions. The desired hydrate's purity and crystal quality are direct functions of the techniques employed and the reaction parameters.

Crystallization Techniques for Single Crystal Growth

High-quality single crystals of nickel chloride hexahydrate are essential for various research and optical applications. Several techniques have been developed to produce these crystals. Methods such as isothermal evaporation and controlled temperature reduction from a saturated aqueous solution are commonly employed. worldscientific.com For instance, large single crystals suitable for use as optical UV filters have been grown using these methods. rsc.org

Another effective method involves repeated precipitation from a saturated aqueous solution mixed with a solvent like acetone (B3395972). pisrt.org In this process, precipitating the salt at temperatures just below the boiling point of acetone yields a fine crystalline form that is easy to filter and wash. pisrt.org A horizontal diffusion technique has also been described as a rapid and facile method for obtaining single crystals. tandfonline.comresearchgate.net This involves the slow diffusion of reactants in a solvent, such as methanol, allowing for the gradual growth of well-defined crystals. tandfonline.comresearchgate.net For producing high-purity nickel chloride, successive precipitations can be performed, achieving yields of approximately 85%. pisrt.org

A specialized crystallization method involves adding nickelous chloride crystal seeds (60–250 microns in size) to a concentrated solution cooled to 50-55 °C. dntb.gov.ua This seeding induces the formation of brilliant crystals, and a subsequent incubation period followed by further cooling helps in growing larger, more uniform crystals. dntb.gov.ua

Table 1: Comparison of Single Crystal Growth Techniques for NiCl₂·6H₂O
TechniqueDescriptionKey AdvantagesReference(s)
Isothermal Evaporation Solvent is slowly evaporated from a saturated solution at a constant temperature.Simple setup, good control over crystal growth. worldscientific.com
Controlled Temperature Reduction A saturated solution is slowly cooled, reducing the salt's solubility and causing crystallization.Can produce large, high-quality crystals. worldscientific.com
Solvent Precipitation A non-solvent (e.g., acetone) is added to a saturated aqueous solution to induce precipitation.High yield, produces fine, easily handled crystals. pisrt.org
Horizontal Diffusion Reactants diffuse slowly towards each other through a solvent in a petri dish, leading to crystal formation.Fast, facile method for obtaining crystals for X-ray studies. tandfonline.comresearchgate.net
Seeding Introducing small seed crystals into a supersaturated solution to initiate and control crystallization.Produces large granules with uniform color and quality. dntb.gov.ua

Influence of Reaction Parameters on Hydrate (B1144303) Formation

The specific hydrate of nickel chloride that forms is highly dependent on the reaction conditions. Temperature is a critical parameter; heating this compound (NiCl₂·6H₂O) in the range of 66-133 °C results in the formation of the yellowish dihydrate (NiCl₂·2H₂O). nih.gov Complete dehydration to the anhydrous yellow form requires heating in thionyl chloride or under a stream of hydrogen chloride (HCl) gas, as simply heating the hydrates is insufficient. nih.gov

The chemical environment, such as the presence of other ions, also plays a significant role. Studies have shown that chloride (Cl⁻) ions can act as kinetic promoters in hydrate formation. researchgate.net The pH of the solution is another crucial factor, particularly when nickel chloride is used as a precursor. For example, the addition of sodium hydroxide (B78521) (NaOH) to adjust the pH is a necessary step in the synthesis of nickel nanoparticles from nickel chloride, as it can catalyze the formation of the pure product. scispace.com The concentration of reactants and the presence of capping agents or other salts can further direct the formation and stability of different nickel chloride hydrates or their subsequent conversion products. researchgate.netikm.org.my

Precursor Role in Nanomaterial Synthesis

This compound is a widely used precursor for the synthesis of various nickel-based nanomaterials due to its good solubility in water and other polar solvents, relatively low cost, and the reactivity of the nickel(II) ion.

Hydrothermal Synthesis of Nickel Nanostructures

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions under high temperature and pressure. This compound serves as an excellent nickel source in these processes. In a typical one-pot hydrothermal synthesis, NiCl₂·6H₂O is reacted with a reducing agent, such as borane-ammonia complex or hydrazine (B178648) hydrate (N₂H₄·H₂O), to produce nickel nanoparticles. dntb.gov.uanih.govresearchgate.net

Reaction parameters such as temperature, precursor concentration, pH, and reaction time are controlled to tailor the morphology and size of the resulting nanostructures. rsc.orgnih.govresearchgate.net For instance, spherical nickel particles with controlled size distributions have been synthesized by varying the precursor concentration ratio and temperature. nih.gov In other procedures, adjusting the pH to approximately 10 with NaOH and using a surfactant like CTAB (cetyltrimethylammonium bromide) in the presence of hydrazine hydrate leads to the formation of nickel-based nanostructures after treatment in an autoclave at elevated temperatures (e.g., 180 °C). rsc.org This method has been used to create materials like nickel nanothorns and complex core-shell nanostructures. rsc.orgresearchgate.net

Table 2: Parameters in Hydrothermal Synthesis of Nickel Nanostructures from NiCl₂·6H₂O
ParameterInfluence on NanostructureExample ConditionReference(s)
Reducing Agent Determines reduction potential and reaction pathway.Borane-ammonia complex, Hydrazine hydrate. dntb.gov.uanih.govresearchgate.net
Temperature Affects crystal growth and morphology.80 to 140 °C. nih.gov
Precursor Ratio Controls particle size and distribution.Ni:Reducing Agent ratio varied from 1:0.1 to 1:4. nih.gov
pH Influences the reduction reaction and prevents hydroxide formation.Maintained at ~10 using NaOH. rsc.orgscispace.com
Surfactant Controls particle aggregation and directs morphology.CTAB. rsc.org

Sol-Gel Routes for Nickel Oxide Nanoparticles

The sol-gel method is a low-temperature technique used to produce solid materials from small molecules. It involves the conversion of a solution (sol) into a gel-like network containing the desired precursors. This compound can be used as a precursor in this method to synthesize nickel oxide (NiO) nanoparticles. tandfonline.comresearchgate.net

In a typical sol-gel process, NiCl₂·6H₂O is dissolved in a solvent, and a reagent is added to initiate hydrolysis and condensation reactions, forming a gel. This gel is then dried and calcined at elevated temperatures (e.g., 450-550 °C) to yield crystalline NiO nanoparticles. pisrt.orgresearchgate.net The properties of the final nanoparticles, such as crystallinity and particle size, are highly dependent on parameters like the pH of the solution and the calcination temperature. pisrt.orgresearchgate.net For example, NiO nanoparticles synthesized from NiCl₂·6H₂O in a basic medium, followed by calcination, have been shown to possess a simple cubic structure with high crystallinity. tandfonline.comresearchgate.net While nickel nitrate (B79036) is also a common precursor in sol-gel routes for NiO, nickel chloride offers an alternative pathway. researchgate.netpisrt.orgresearchgate.net

Co-precipitation Techniques for Metal Oxide Nanoparticles

Co-precipitation is a simple and effective method for synthesizing metal oxide nanoparticles, involving the simultaneous precipitation of a metal precursor from a solution. This compound is frequently used as the starting material for the synthesis of nickel oxide (NiO) and nickel hydroxide (Ni(OH)₂) nanostructures via this route. worldscientific.comscispace.comjournalijar.comnanografi.com

The process typically involves dissolving NiCl₂·6H₂O in a solvent (often water) and then adding a precipitating agent, such as sodium hydroxide (NaOH) or ammonia (B1221849) solution (NH₄OH), to raise the pH. worldscientific.comjournalijar.com This causes the precipitation of nickel hydroxide. The resulting precipitate is then washed and calcined at a specific temperature (e.g., 300-400 °C) to convert the nickel hydroxide into nickel oxide nanoparticles. worldscientific.comresearchgate.net The morphology, particle size, and crystalline structure of the final product are influenced by factors like the pH, the concentration of the reactants, and the annealing temperature. worldscientific.comnanografi.com This method is valued for being cost-effective and scalable for the production of NiO nanoparticles. journalijar.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a significant advancement in chemical preparation, offering benefits such as rapid reaction times, increased product yields, and enhanced control over material properties. This technique utilizes microwave energy to heat reactants directly and efficiently. In the context of nickel compounds, nickel(II) chloride hexahydrate serves as a common precursor for the synthesis of various nanomaterials and complexes under microwave irradiation.

The primary advantage of microwave heating is its efficiency, which allows for rapid and uniform heating of the reaction mixture. sphinxsai.com This leads to significantly shorter synthesis times compared to conventional heating methods. For instance, nickel nanoparticles have been successfully synthesized in as little as five minutes using this approach. sphinxsai.com The process typically involves dissolving nickel(II) chloride hexahydrate in a suitable solvent, along with a reducing agent and a capping agent to control particle growth and prevent agglomeration. sphinxsai.com

Research has explored the influence of different solvents and capping agents on the morphology and properties of the resulting nickel nanostructures. researchgate.net Solvents like ethylene (B1197577) glycol are particularly effective due to their high dielectric tangent loss, making them efficient microwave absorbers. researchgate.net The choice of capping agent is also critical in determining the final morphology of the nanostructures.

A notable application of this method is the synthesis of nickel nanoparticles. In a typical procedure, an aqueous solution of nickel(II) chloride hexahydrate is treated with hydrazine hydrate as a reducing agent and polyvinylpyrrolidone (B124986) (PVP) as a capping agent. sphinxsai.com The mixture, upon being subjected to microwave irradiation, undergoes a rapid reaction, indicated by a color change from royal blue to black, signifying the formation of nickel nanoparticles. sphinxsai.com Similarly, microwave-assisted hydrothermal synthesis has been employed to produce nickel hydroxide nanosheets from nickel precursors, demonstrating the versatility of this rapid and scalable technique for creating materials for various applications, including energy storage and catalysis. nih.gov

Table 1: Research Findings on Microwave-Assisted Synthesis

Product Precursor(s) Reagents Reaction Conditions Key Findings Reference(s)
Nickel Nanoparticles Nickel(II) chloride hexahydrate Hydrazine hydrate (reducing agent), Polyvinylpyrrolidone (PVP, capping agent), Sodium hydroxide (NaOH) 5 minutes in microwave oven Rapid synthesis (5 mins); color change from royal blue to black indicates nanoparticle formation. sphinxsai.com
Nickel Nanostructures Nickel(II) chloride hexahydrate Hydrazine hydrate Microwave irradiation at 140 °C in ethylene glycol The choice of solvent (water vs. ethylene glycol) and capping agent significantly affects the morphology of the resulting nanostructures. researchgate.net

Synthesis of Specialized Nickel(II) Compounds from Hexahydrate Precursors

Nickel(II) chloride hexahydrate is a versatile and widely used starting material for the synthesis of a variety of specialized nickel(II) coordination compounds and complexes. Its utility stems from the lability of the coordinated water molecules, which can be readily substituted by other ligands to form new complexes with diverse structures and properties.

A common synthetic strategy involves the reaction of an ethanolic solution of nickel(II) chloride hexahydrate with a solution of the desired ligand. For example, the complex Dichloro-bis(2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol)nickel(II) dihydrate, [Ni(POE)Cl₂(H₂O)₂], was synthesized by reacting the POE ligand with nickel(II) chloride hexahydrate in a 1:1 molar ratio in ethanol (B145695). chemmethod.comchemmethod.com The resulting green mixture was refluxed for three hours to yield the product. chemmethod.com The formation of the complex is indicated by changes in physical properties, such as melting point, compared to the starting materials. chemmethod.comchemmethod.com

Another well-known example is the synthesis of hexamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂. In this preparation, concentrated ammonia is added to an aqueous solution of nickel(II) chloride hexahydrate. youtube.comresearchgate.net The six water molecules in the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺, are replaced by six ammonia molecules, resulting in the formation of the deep blue hexamminenickel(II) ion, [Ni(NH₃)₆]²⁺. youtube.comresearchgate.net The solid complex can then be precipitated from the solution.

Furthermore, nickel(II) chloride hexahydrate is the initial precursor for creating more complex structures like tetraazamacrocycles. The synthesis begins by preparing tris-(1,2-diaminoethane)nickel(II) chloride, [Ni(en)₃]Cl₂, by adding 1,2-diaminoethane (ethylenediamine) to an aqueous solution of nickel(II) chloride hexahydrate. uwimona.edu.jm This intermediate is then used in subsequent steps to form the final macrocyclic complex. uwimona.edu.jm

These examples highlight the foundational role of nickel(II) chloride hexahydrate in coordination chemistry, providing an accessible entry point for the synthesis of a wide array of nickel(II) compounds.

Table 2: Synthesis of Specialized Nickel(II) Compounds

Synthesized Compound Reactants Solvent Key Reaction Conditions Yield Reference(s)
[Ni(POE)Cl₂(H₂O)₂] Nickel(II) chloride hexahydrate, POE ligand Ethanol, Dichloroethane Refluxed for 3 hours; crystallization over one week. 48% chemmethod.comchemmethod.com
Hexamminenickel(II) chloride Nickel(II) chloride hexahydrate, Concentrated ammonia Water, Acetone Ammonia solution is added to the nickel chloride solution; acetone is used to precipitate the product. Not specified youtube.comresearchgate.net
[Ni(en)₃]Cl₂ Nickel(II) chloride hexahydrate, 1,2-diaminoethane Water Reactants are mixed, solution is evaporated and then cooled in an ice-bath to crystallize. Not specified uwimona.edu.jm

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the solid-state structure of nickel(II) chloride hexahydrate. These methods use the diffraction of radiation by the ordered array of atoms in a crystal to determine their positions in space.

Monoclinic Crystal System Analysis

Early and contemporary crystallographic studies have consistently identified that nickel(II) chloride hexahydrate crystallizes in the monoclinic system. tandfonline.commdpi.comscience.govshd-pub.org.rs This crystal system is characterized by three unequal axes, with one angle between them not being 90 degrees. The space group is determined to be C2/m, and the unit cell contains two formula units of NiCl₂·6H₂O. tandfonline.commdpi.comscience.gov The structure is isomorphous with that of cobalt(II) chloride hexahydrate. science.gov

Recent low-temperature (99.99 K) studies have provided highly precise lattice parameters for its naturally occurring mineral form, nickelbischofite. researchgate.net

Interactive Table: Crystallographic Data for Nickel(II) Chloride Hexahydrate
ParameterValue (Mizuno, 1961) tandfonline.commdpi.comValue (Boeré, 2023 @ 99.99 K) researchgate.net
Crystal SystemMonoclinicMonoclinic
Space GroupC2/mI 1 2/m 1
a (Å)10.236.5579
b (Å)7.057.0244
c (Å)6.578.7291
β (°)122°10'96.702
Formula Units (Z)2Not specified

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the principal technique for elucidating the detailed atomic arrangement of NiCl₂·6H₂O. tandfonline.comshd-pub.org.rs These studies reveal that the structure is not a simple hexaaquanickel(II) complex. Instead, it is composed of discrete, neutral complexes of trans-[NiCl₂(H₂O)₄] where the central nickel atom is directly bonded to two chloride ions and four water molecules. The remaining two water molecules in the formula unit are not directly coordinated to the nickel ion but exist as water of crystallization within the lattice, linked by hydrogen bonds. The complete formula is more accurately represented as [NiCl₂(H₂O)₄]·2H₂O.

Neutron Diffraction Analysis of Hydrogen Atom Positions

While X-ray diffraction is excellent for locating heavier atoms, precisely determining the positions of hydrogen atoms is challenging due to their low electron density. Neutron diffraction provides a solution to this, as neutrons scatter off atomic nuclei, making it highly effective for locating protons. Legacy neutron diffraction studies were crucial in establishing the positions of the hydrogen atoms in the water molecules and understanding the hydrogen-bonding network. mdpi.com

More recent studies in 2023 have employed advanced Hirshfeld Atom Refinement (HAR) techniques on high-resolution X-ray diffraction data. mdpi.comiucr.org This method yields O-H bond lengths that are in excellent agreement with and indistinguishable from the older neutron diffraction data. mdpi.com A key advantage of the modern HAR method is its ability to fully refine the anisotropic displacement ellipsoids for hydrogen atoms, providing a more detailed model of their thermal motion than was possible with earlier neutron experiments. mdpi.com

Coordination Geometry of Nickel(II) Centers

The nickel(II) ion in the trans-[NiCl₂(H₂O)₄] complex exhibits a six-coordinate, distorted octahedral geometry. mdpi.com The equatorial plane is formed by four oxygen atoms from the coordinated water molecules. mdpi.com The axial positions are occupied by the two chloride ions, which are disposed in a trans configuration to each other. mdpi.com This arrangement results in a tetragonally distorted octahedron. mdpi.com Nickel(II), with its d⁸ electron configuration, commonly forms octahedral complexes that are typically green or blue and paramagnetic. nih.gov

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various non-covalent interactions within a crystal lattice. tandfonline.comresearchgate.netmdpi.com This method maps properties onto a surface defined by the molecule's electron distribution, allowing for the identification of regions involved in interactions like hydrogen bonding. researchgate.netidexlab.com

While a detailed Hirshfeld surface analysis performed specifically on the simple salt nickel(II) chloride hexahydrate is not prominently featured in the literature, the technique is extensively used to characterize more complex coordination compounds synthesized from it. tandfonline.commdpi.comresearchgate.net In these related hydrated nickel(II) complexes, Hirshfeld analysis consistently highlights the critical role of hydrogen bonds (O···H) and other contacts such as H···H interactions in stabilizing the crystal packing. ikm.org.my Given the structure of NiCl₂·6H₂O, which contains both coordinated and lattice water molecules, an extensive network of hydrogen bonds between the water molecules and chloride ions is the dominant force defining the supramolecular assembly. mdpi.comchemmethod.com

Spectroscopic Characterization Methodologies

Spectroscopic techniques are employed to probe the electronic structure and vibrational modes of the compound, providing complementary information to diffraction methods.

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the vibrational modes of the chemical bonds within the compound. unishivaji.ac.injyu.fi For nickel(II) chloride hexahydrate, IR spectra are crucial for confirming the presence of water molecules, characterized by strong absorption bands corresponding to O-H stretching and H-O-H bending vibrations. It can also provide information on the coordination environment, as the vibrations of water molecules coordinated to a metal ion differ from those of free or lattice water.

UV-Visible (UV-Vis) Spectroscopy UV-Visible absorption spectroscopy provides insights into the electronic transitions within the d-orbitals of the nickel(II) ion. Aqueous solutions of nickel(II) chloride hexahydrate, which contain the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, exhibit characteristic absorption bands in the visible spectrum. shd-pub.org.rs Two main absorption features are typically observed: one in the blue region of the spectrum (~393-415 nm) and another broader band in the red region (~656-770 nm). mdpi.com The precise position and intensity of these bands are sensitive to the coordination environment of the Ni(II) ion. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. Studies utilizing XPS on films containing nickel chloride have shown characteristic peaks for Ni 2p and Cl 2p orbitals, confirming the presence of these elements. For instance, the binding energy of the Ni 2p₃/₂ peak can indicate the oxidation state of the nickel, which is +2 in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within the d-orbitals of the nickel(II) ion in nickel chloride hexahydrate. In its hydrated form, the nickel ion typically exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which has an octahedral geometry. nih.gov The absorption of UV-visible light promotes electrons from lower energy d-orbitals to higher energy ones, and the resulting spectrum is characteristic of the Ni(II) ion's coordination environment.

The electronic absorption spectra for the [Ni(H₂O)₆]²⁺ complex at room temperature show distinct bands. nih.gov These are assigned to spin-allowed transitions from the ³A₂g ground state to excited states. nih.govresearchgate.net The primary absorption bands are typically observed in the 350-500 nm and 600-800 nm regions. nih.gov The band between 350 nm and 500 nm is assigned to the ³A₂g → ³T₁g(P) transition. nih.gov The absorption in the 600-800 nm range corresponds to the ³A₂g → ³T₁g(F) transition. nih.gov This lower energy band is often split, showing a main peak around 720 nm and a shoulder at approximately 656 nm, which results from spin-orbit coupling that mixes the ³T₁g(F) and ¹E_g states. nih.gov

TransitionTypical Wavelength Range (nm)Reference
³A₂g → ³T₁g(P)350 - 500 nih.gov
³A₂g → ³T₁g(F)600 - 800 nih.gov

The absorption spectrum of this compound is sensitive to both temperature and concentration. As the concentration of NiCl₂ increases in an aqueous solution, the absorbance maxima exhibit a systematic red-shift (a shift to longer wavelengths). nih.gov For instance, the peak around 393 nm can shift towards 405 nm, and the peaks in the 656-720 nm range also shift to higher wavelengths. nih.gov This shift indicates a progressive change in the coordination sphere, reflecting the replacement of water ligands by chloride ions. nih.gov

Similarly, increasing temperature causes a red-shift in the absorption bands. researchgate.net Studies conducted on nickel chloride solutions at temperatures up to 250°C show that the absorption peaks migrate toward lower energy as temperature rises. researchgate.net This effect is consistent with changes in the ligand field strength and the formation of various nickel chloride species at elevated temperatures. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Bonding

FTIR spectroscopy is employed to investigate the vibrational modes of the molecules within a compound, making it particularly useful for studying the bonding of water ligands in this compound. The structure of the solid hexahydrate consists of trans-[NiCl₂(H₂O)₄] units with two additional water molecules of crystallization. wikipedia.org The FTIR spectrum provides evidence for these coordinated and lattice water molecules. researchgate.net

The spectrum of NiCl₂·6H₂O shows several characteristic absorption bands related to the water molecules. researchgate.net A broad, intense absorption in the high-frequency region (around 3180 cm⁻¹ and 3410-3425 cm⁻¹) is attributed to the symmetric and asymmetric valence vibrations of the O-H bonds in the water molecules. researchgate.net The deformational scissor vibrations of water (H-O-H bending) result in a broad absorption band centered around 1630-1650 cm⁻¹. researchgate.net The presence of weakly bound water molecules is indicated by a band near 3525 cm⁻¹. researchgate.net Furthermore, the low-frequency region (400-800 cm⁻¹) displays bands corresponding to librational modes (rocking, wagging, and twisting) of the coordinated water molecules. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)Reference
O-H Valence Vibrations (Symmetric/Asymmetric)~3180 and ~3425 researchgate.net
Weakly Bound Water O-H Valence Vibration~3525 researchgate.net
H₂O Deformational Scissor Vibrations~1630 - 1650 researchgate.net
Coordinated H₂O Librational Modes400 - 800 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR)

NMR spectroscopy can provide detailed information about the structure of nickel-containing compounds. However, its application to nickel(II) complexes depends heavily on the electronic state of the metal center. Octahedral Ni(II) complexes are typically paramagnetic, which leads to significant broadening of NMR signals, often rendering them unobservable or difficult to interpret. chemicalforums.com In contrast, square planar Ni(II) complexes are diamagnetic and produce well-resolved NMR spectra. chemicalforums.com

¹H NMR: For diamagnetic nickel complexes, ¹H NMR can be used to characterize the organic ligands bound to the metal. In studies of complexes synthesized from nickel chloride, the ¹H NMR spectra of the ligands show shifts upon coordination to the nickel center, providing information about the binding mode. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk For this compound, XPS is used to confirm the presence of nickel and chlorine and to determine the oxidation state of the nickel atom.

In XPS analysis of materials derived from NiCl₂·6H₂O, characteristic peaks for nickel and chlorine are observed. nih.govrsc.org The Ni 2p region of the spectrum is particularly informative. The binding energy of the Ni 2p₃/₂ peak can confirm the +2 oxidation state of nickel. For example, a Ni 2p₃/₂ peak observed at a binding energy of approximately 855.6 eV is indicative of Ni(II). nih.govrsc.org The XPS spectra can also show peaks for other elements present, such as oxygen, confirming the composition of the material. nih.gov

Element/OrbitalCharacteristic Binding Energy (eV)Reference
Ni 2p₃/₂~855.6 nih.govrsc.org
Cl 2p~198 rsc.orgrsc.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution

EDS, often coupled with Scanning Electron Microscopy (SEM), is a technique used for the elemental analysis or chemical characterization of a sample. It allows for the identification of the elements present in a sample and can create maps showing their distribution. In studies involving this compound as a precursor, EDS is used to confirm the elemental composition of the resulting materials. ijera.comresearchgate.net For instance, in the synthesis of nickel-containing nanoparticles or films, EDS analysis confirms the presence of nickel and can show that elements like Ni, Cl, Sn, and O are uniformly distributed on the surface of a film. nih.govresearchgate.net

Morphological and Microstructural Analysis

The morphology and microstructure of materials synthesized from this compound are commonly investigated using microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These analyses reveal details about the shape, size, and arrangement of crystalline structures.

Research has shown that the morphology of materials derived from NiCl₂·6H₂O can be controlled by synthesis conditions. For example, in the preparation of nickel oxalate (B1200264) from this compound, the morphology of the precursor particles was observed to change from granular to needle-like with an increase in the concentration of aqueous ammonia (B1221849) used in the reaction. jst.go.jp Similarly, nickel nanoparticles synthesized by chemical reduction of NiCl₂·6H₂O have been shown to possess a cubic structure with crystallite sizes in the nanometer range. ejournal.by Electrodeposition studies using this compound in the plating bath have revealed heterogeneous microstructures consisting of both nanocrystalline and microcrystalline grains. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology of materials synthesized using this compound as a precursor. Research indicates that the morphology of the final product is heavily influenced by the synthesis method and the presence of other reagents.

In the synthesis of nickel (Ni) nanoparticles, where this compound often serves as the nickel source, SEM analysis reveals the formation of spherical particles. wu.ac.thwrc.org.za These nanoparticles frequently link together, forming chains and aggregates due to the strong magnetic interactions between them. wu.ac.th The average size of these spherical grains has been reported to be around 20 nm. wu.ac.th Studies have also shown that the concentration of additives, such as the capping agent polyvinylpyrrolidone (B124986) (PVP), plays a significant role in the resulting particle size; an increase in PVP concentration leads to a decrease in the size of the synthesized nickel particles. scribd.com

When this compound is used to produce nickel oxide (NiO) nanoparticles through methods like hydrothermal synthesis, SEM confirms the morphology of the resulting particles, which can appear agglomerated. researchgate.net In other syntheses, such as the solid-state reaction to form ternary nitrides like Ni₂Mo₃N, SEM imaging has identified distinct cube-like particles with sizes ranging from 100 to 500 nm. deepdyve.com

Furthermore, this compound is employed as a dopant in the creation of thin films. For instance, when used to dope (B7801613) zinc oxide (ZnO) thin films, SEM analysis demonstrates that the nickel content significantly affects the grain shape and size of the film's surface. mdpi.com

Table 1: Summary of SEM Findings for Materials Synthesized with this compound

Synthesized MaterialPrecursor(s)Synthesis MethodKey SEM FindingsParticle/Grain SizeReference(s)
Nickel (Ni) NanoparticlesNiCl₂·6H₂O, Hydrazine (B178648) Hydrate (B1144303)Chemical ReductionSpherical morphology, particles linked in chains and aggregates.~20 nm wu.ac.th
Nickel (Ni) NanoparticlesNiCl₂·6H₂O, Hydrazine Hydrate, PVPChemical ReductionParticle size decreases with increasing PVP concentration.Not specified scribd.com
Nickel Oxide (NiO) NanoparticlesNiCl₂·6H₂OHydrothermalAgglomerated particle morphology.~18.02 nm (crystallite size) researchgate.net
Ni-doped ZnO Thin FilmsZinc Chloride, NiCl₂·6H₂OModified SILARNickel doping affects grain shape and size.Not specified mdpi.com
Ni₂Mo₃N ParticlesMolybdenum, NiCl₂·6H₂O, Sodium AzideSolid-State ReactionCube-like particle morphology.100 - 500 nm deepdyve.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, providing detailed information about the internal structure, crystallinity, and precise morphology of nanomaterials derived from this compound.

TEM has been instrumental in characterizing nickel oxide (NiO) nanoparticles synthesized via co-precipitation using this compound. These analyses confirm that the nanoparticles possess a face-centered cubic (FCC) structure. researchgate.net Similarly, when NiO nanoparticles are produced from the thermal decomposition of a complex derived from this compound, TEM analysis shows an average particle size between 8.5 and 20.7 nm, which is consistent with crystallite sizes calculated from X-ray diffraction data. nih.gov

In the study of nickel nanoparticles prepared by chemical reduction, TEM images show that the spherical nanoparticles tend to form large agglomerates of nanograins. wrc.org.za This technique is also crucial in the field of advanced catalysts. For Ni–N–C (nickel-nitrogen-carbon) catalysts synthesized with this compound, TEM and related techniques like scanning transmission electron microscopy (STEM) are used to identify the distribution of Ni-containing particles throughout the carbon matrix. ebi.ac.ukresearchgate.net These investigations reveal heterogeneous morphologies with particles ranging from tens of nanometers to approximately 0.5 micrometers. ebi.ac.ukresearchgate.net For ternary nitrides like Ni₂Mo₃N, TEM can capture images of single, cube-like particles, providing a clear view of their shape with diameters around 200 nm. deepdyve.com

Table 2: Summary of TEM Findings for Materials Synthesized with this compound

Synthesized MaterialPrecursor(s)Synthesis MethodKey TEM FindingsParticle/Crystallite SizeReference(s)
Nickel Oxide (NiO) NanoparticlesNiCl₂·6H₂O, Sodium Hydroxide (B78521)Co-precipitationConfirmed Face-Centered Cubic (FCC) structure.28 - 33 nm (crystallite size) researchgate.net
Nickel Oxide (NiO) NanoparticlesNiCl₂·6H₂O, 2,9-dimethyl-1,10-phenanthrolineThermal DecompositionConfirmed particle size consistent with XRD.8.5 - 20.7 nm nih.gov
Nickel (Ni) NanoparticlesNiCl₂·6H₂O, Sodium Borohydride (B1222165)Chemical ReductionSpherical nanoparticles forming large agglomerates.3 - 6 nm (crystallite size) wrc.org.za
Ni–N–C CatalystsAniline, Cyanamide, NiCl₂·6H₂OPolymerization & PyrolysisHeterogeneous morphology with Ni-containing particles distributed in a carbon matrix.Tens of nm to ~0.5 µm ebi.ac.ukresearchgate.net
Ni₂Mo₃N ParticleMolybdenum, NiCl₂·6H₂O, Sodium AzideSolid-State ReactionImaging of single cube-like particles.~200 nm diameter deepdyve.com

Investigation of Nanofiber Morphology

This compound is utilized as an additive in the electrospinning process to modify the properties and morphology of polymer nanofibers. The inclusion of this salt into a polymer solution, such as Poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)), has a pronounced effect on the resulting nanofiber structure, which is typically investigated using SEM.

Research demonstrates that adding this compound to the polymer solution before electrospinning leads to the formation of smoother and bead-free nanofibers. wu.ac.thresearchgate.net A notable reduction in the average fiber diameter is also observed. wu.ac.thresearchgate.net This morphological improvement is largely attributed to the increase in the ionic strength and conductivity of the electrospinning solution. researchgate.netresearchgate.net The enhanced conductivity facilitates greater stretching and thinning of the polymer jet during the electrospinning process, resulting in finer fibers. researchgate.net

For instance, in pure Polyvinylidene fluoride (B91410) (PVDF) nanofibers, some beads may be present along with the fibers. However, with the addition of NiCl₂·6H₂O, the prevalence of these beads is significantly reduced, leading to a more uniform fibrous mat. researchgate.net This alteration not only improves the mat's physical structure but also enhances its piezoelectric and hydrophobic properties. wu.ac.thresearchgate.net

Table 3: Influence of this compound on Electrospun Nanofiber Morphology

Polymer MatrixAdditiveCharacterization MethodKey Morphological FindingsReference(s)
P(VDF-HFP)NiCl₂·6H₂OSEMSmoother, bead-free fibers with reduced diameters. wu.ac.thresearchgate.net
PVDFNiCl₂·6H₂OSEMSignificant reduction in bead formation compared to pure PVDF fibers; improved morphological uniformity. researchgate.net
P(VDF-HFP)NiCl₂·6H₂ONot SpecifiedEnhanced fiber stretching and thinning due to higher ionic strength of the composite solution. researchgate.net
PVDFNiCl₂·6H₂ONot SpecifiedAddition of the hydrated salt enhances the polar β phase, which is linked to piezoelectric properties. researchgate.net

Coordination Chemistry and Complex Formation Dynamics

Ligand Exchange and Substitution Reactions

The substitution of the six water molecules in the coordination sphere of the hexaaquanickel(II) ion is a fundamental process in the formation of new nickel complexes. The kinetics and mechanism of these reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and steric effects.

The aqua ligands in [Ni(H₂O)₆]²⁺ can be readily displaced by various donor ligands. The reaction with ethylenediamine (B42938), a bidentate nitrogen-donor ligand, demonstrates a stepwise displacement of water molecules. homescience.net Each ethylenediamine molecule typically replaces two water molecules, leading to the formation of species such as [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and ultimately the stable tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺. homescience.net The formation of these complexes is often accompanied by a distinct color change, reflecting the alteration in the coordination environment of the Ni(II) ion. homescience.net

Similarly, nitrogen-donor ligands like pyrazoles can displace the aqua ligands. For instance, the reaction of nickel(II) chloride hexahydrate with 4-methyl-1H-pyrazole in acetonitrile (B52724) results in the formation of the mononuclear octahedral complex [NiCl₂(C₄H₆N₂)₄], where four pyrazole (B372694) ligands occupy the equatorial plane and two chloride ions are in the axial positions. iucr.org The synthesis involves the direct replacement of the water molecules by the pyrazole ligands. iucr.org

Sulfur and phosphorus donor ligands also participate in ligand exchange reactions. Dithiocarbamate (B8719985) ligands, which are sulfur donors, react with nickel(II) chloride hexahydrate to form square planar complexes. chalcogen.rojetir.org For example, benzimidazole (B57391) dithiocarbamate reacts with NiCl₂·6H₂O to yield a nickel(II) dithiocarbamate complex. chalcogen.ro The kinetics of substitution reactions involving square-planar nickel(II) complexes with phosphorus donor ligands like triphenylphosphine (B44618) have also been investigated, revealing associative mechanisms. acs.orgnih.govfigshare.com

The table below summarizes examples of ligand exchange reactions involving the displacement of aqua ligands from nickel(II) complexes.

Entering LigandDonor Atom(s)Product Complex ExampleReference(s)
Ethylenediamine (en)N, N[Ni(en)₃]Cl₂ homescience.net
4-Methyl-1H-pyrazoleN[NiCl₂(C₄H₆N₂)₄] iucr.org
Benzimidazole dithiocarbamateS, SBenzimidazole dithiocarbamate nickel(II) complex chalcogen.ro
Triphenylphosphine (PPh₃)P[Ni(SCN)(L)(PPh₃)] (where L is a dithiocarbamate) orientjchem.org

Synthesis and Characterization of Novel Coordination Complexes

The use of nickel chloride hexahydrate as a starting material has led to the synthesis and characterization of a vast number of coordination complexes with interesting structural motifs and properties.

Mononuclear Complexes: A plethora of mononuclear nickel(II) complexes have been synthesized from this compound. These complexes exhibit various coordination geometries, including octahedral, square planar, and tetrahedral. For example, the reaction of NiCl₂·6H₂O with pyridin-2-one can yield the mononuclear complex [NiCl₂(Hhp)₄], where the nickel ion is in an octahedral environment. mdpi.com Another example is the synthesis of a mononuclear square planar complex, [Ni(o-val)₂]·2H₂O, by reacting nickel(II) chloride hexahydrate with o-vanillin. researchgate.net The reaction of NiCl₂·6H₂O with N-methyldiethanolamine and sodium benzoate (B1203000) in acetonitrile produces the mononuclear complex Ni(mdeaH₂)₂₂. tandfonline.com

Dinuclear Complexes: this compound is also a key precursor for dinuclear complexes, where two nickel centers are bridged by ligands. The reaction with pyridin-2-one can also lead to the formation of dinuclear species like [NiCl₂(Hhp)(H₂O)₂]₂, which features a chlorido-bridged nickel dimer with a planar Ni₂(µ-Cl)₂ framework. mdpi.com Another dinuclear complex, [Ni₂Cl₄(Hhp)₅], is formed with three bridging pyridin-2-one molecules spanning the two nickel(II) ions. mdpi.com The synthesis of a dinuclear nickel(II) complex with an azo-imine bridging ligand has also been reported, starting from hydrated NiCl₂·6H₂O. chemrevlett.com

The following table presents examples of mononuclear and dinuclear nickel(II) complexes synthesized from this compound.

Complex TypeComplex FormulaCoordination GeometryReference(s)
Mononuclear[NiCl₂(Hhp)₄]Octahedral mdpi.com
Mononuclear[Ni(o-val)₂]·2H₂OSquare Planar researchgate.net
MononuclearNi(mdeaH₂)₂₂Octahedral tandfonline.com
Dinuclear[NiCl₂(Hhp)(H₂O)₂]₂Octahedral mdpi.com
Dinuclear[Ni₂Cl₄(Hhp)₅]- mdpi.com

Polydentate ligands, which can bind to a metal ion through multiple donor atoms, form particularly stable complexes with nickel(II).

Oxazolines: Ligands containing oxazoline (B21484) moieties have been used to synthesize nickel(II) complexes. For instance, a new oxazoline derivative, 2-(2-phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol (POE), reacts with this compound in a 1:1 ratio to form the complex [Ni(POE)Cl₂(H₂O)₂]. chemmethod.comchemmethod.com Nickel(II) complexes with tripodal tetradentate ligands containing oxazoline donors have also been synthesized and shown to be active in catalysis. rsc.org

Pyrazoles: Pyrazole-based ligands are widely used in the synthesis of nickel(II) coordination compounds. As mentioned earlier, 4-methyl-1H-pyrazole reacts with NiCl₂·6H₂O to form [NiCl₂(C₄H₆N₂)₄]·2CH₃CN. iucr.org Another example involves the reaction of 3-(2-pyridyl)-1H-pyrazole with nickel(II) chloride hexahydrate, sodium molybdate, and dipotassium (B57713) hydrogenphosphate under hydrothermal conditions to yield green crystals of {Bis{tris[3-(2-pyridyl)-1H-pyrazole]nickel(II)}} dodecamolybdo(V,VI)phosphate hexahydrate. nih.gov In this complex, the nickel(II) ion is in a distorted octahedral coordination by six nitrogen atoms from three chelating 3-(2-pyridyl)-1H-pyrazole ligands. nih.gov

Hydrazones: Hydrazone ligands readily form complexes with nickel(II). The reaction of NiCl₂·6H₂O with a tridentate s-triazine hydrazine (B178648) Schiff base ligand can result in hexa-coordinated Ni(II) complexes with a distorted octahedral geometry. mdpi.com Mononuclear and binuclear nickel-hydrazone complexes have been synthesized, with the resulting geometry depending on the specific hydrazone ligand used. tandfonline.com For example, dihydrazones can form mononuclear complexes with tetrahedral geometry around the nickel ion. tandfonline.com

Dithiocarbamates: Dithiocarbamate ligands react with this compound to form nickel(II) dithiocarbamate complexes. chalcogen.rojetir.orgorientjchem.org For instance, an aqueous solution of this compound added to a solution of diphenylaminedithiocarbamic acid yields a pale green precipitate of the corresponding nickel(II) dithiocarbamate complex. jetir.org These complexes often exhibit a square planar geometry. Mixed ligand complexes containing dithiocarbamates and other ligands like triphenylphosphine can also be synthesized. orientjchem.org

The table below provides examples of nickel(II) complexes with various polydentate ligands.

Ligand TypeExample LigandComplex Formula/NameReference(s)
Oxazoline2-(2-phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol (POE)[Ni(POE)Cl₂(H₂O)₂] chemmethod.comchemmethod.com
Pyrazole4-Methyl-1H-pyrazole[NiCl₂(C₄H₆N₂)₄]·2CH₃CN iucr.org
Pyrazole3-(2-pyridyl)-1H-pyrazole{Bis{tris[3-(2-pyridyl)-1H-pyrazole]nickel(II)}} dodecamolybdo(V,VI)phosphate hexahydrate nih.gov
Hydrazones-Triazine hydrazine Schiff baseHexa-coordinated Ni(II) complex mdpi.com
DithiocarbamateDiphenylaminedithiocarbamic acidBis(N,N-diphenyldithiocarbamato)nickel(II) jetir.org

Theoretical Studies of Coordination Geometries and Electronic Structures

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the coordination geometries and electronic structures of nickel(II) complexes. These studies provide insights that complement experimental data from techniques like X-ray crystallography and spectroscopy.

DFT calculations have been employed to analyze the intramolecular interactions and coordination geometry of Ni(II) complexes. For instance, in a study of Ni(II)–M(II) (M = Zn, Hg) complexes with a salen-type ligand, DFT was used to investigate a weak intramolecular interaction between the square planar Ni(II) ion and the nitrogen end of thiocyanate (B1210189) ions. rsc.org Theoretical studies on Ni(II) complexes with pyridoxal-semi, thiosemi, and isothiosemicarbazone ligands have been used to optimize their structures and analyze the interactions between the donor atoms (oxygen, sulfur, and nitrogen) and the Ni(II) center. mdpi.com The calculated bond lengths and angles were found to be comparable to experimental values. mdpi.com

Furthermore, theoretical methods are used to study the electronic properties of these complexes. Time-dependent DFT (TD-DFT) calculations can characterize the nature of excited states and help interpret electronic spectra. luc.edu In a series of 4- and 5-coordinate Ni(II) complexes with NNN pincer-type ligands, TD-DFT was used to study their electronic properties. luc.edu Similarly, ligand field theory has been used to model the electronic transitions in Ni(II) complexes, such as in the case of TpNi(κ³-BH₄) (where Tp = hydrotris(3,5-dimethylpyrazolyl)borate anion), although it was less successful at reproducing the zero-field splitting parameters, which were better described by ab initio methods. nih.gov

The following table summarizes the application of theoretical methods to study nickel(II) complexes.

Theoretical MethodStudied PropertyComplex Type/LigandReference(s)
DFTCoordination geometry, intramolecular interactionsSalen-type N₂O₂ Schiff base rsc.org
DFT (B3LYP)Structure optimization, bond lengths, bond anglesPyridoxal-semi/thiosemi/isothiosemicarbazone mdpi.com
TD-DFTElectronic properties, excited statesNNN pincer-type ligands luc.edu
Ligand Field Theory, ab initio methodsElectronic transitions, zero-field splittingHydrotris(3,5-dimethylpyrazolyl)borate nih.gov

Catalytic Applications and Mechanistic Investigations

Applications in Organic Synthesis

Nickel chloride hexahydrate has demonstrated significant catalytic activity in numerous organic reactions, including multicomponent reactions, cross-coupling reactions, and various reduction and isomerization processes. wikipedia.orgextramarks.com

Biginelli Reaction Catalysis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335), is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The use of this compound as a catalyst offers a significant improvement over classical methods, which often suffer from low yields and long reaction times. organic-chemistry.orgthieme-connect.com

In a typical procedure, reacting an aldehyde, a β-keto ester, and urea in ethanol (B145695) with a catalytic amount of NiCl₂·6H₂O leads to the formation of the corresponding DHPMs in high yields. organic-chemistry.orgthieme-connect.com For instance, the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of this compound can produce the desired product in yields as high as 97% within 4-5 hours. thieme-connect.com This is a substantial improvement compared to the 20-50% yields obtained over 18 hours with traditional acid catalysts. organic-chemistry.orgthieme-connect.com The catalytic activity of this compound is comparable to that of ferric chloride hexahydrate. organic-chemistry.org

The proposed mechanism involves the Lewis acidic nickel(II) ion coordinating to the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by urea. This is followed by condensation with the β-ketoester and subsequent cyclization and dehydration to afford the final DHPM product. The mild nature of the catalyst allows for a broad substrate scope, including aliphatic, aromatic, and heterocyclic aldehydes. organic-chemistry.orgthieme-connect.com

A solvent-free approach using microwave irradiation has also been developed, employing this compound for the synthesis of spiro-fused heterocycles in a Biginelli-like reaction involving barbituric acid. niscpr.res.in This method is noted for its efficiency, ease of work-up, and environmentally friendly nature due to the absence of a solvent. niscpr.res.in

Table 1: this compound Catalyzed Biginelli Reaction
Aldehydeβ-KetoesterUrea/ThioureaProductYield (%)Reference
BenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one97 thieme-connect.com
4-ChlorobenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one95 thieme-connect.com
Furfural (B47365)Ethyl acetoacetateUrea5-Ethoxycarbonyl-4-(2-furyl)-3,4-dihydropyrimidin-2(1H)-one85 organic-chemistry.org
BenzaldehydeEthyl acetoacetateThiourea5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione88 researchgate.net

Cross-Coupling Reactions (e.g., C-C, C-Heteroatom Bond Formation)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed methods for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. sigmaaldrich.cn Nickel chloride, often in its hydrated form, serves as a precursor to the active Ni(0) catalyst. nih.gov

C-C Bond Formation:

This compound, in combination with a reducing agent like zinc powder, can generate a highly active Ni(0) species in situ. nih.gov This catalytic system is effective for the homocoupling of aryl halides. nih.gov For instance, NiCl₂(PPh₃)₂ can be reduced by Zn⁰ to form Ni⁰(PPh₃)₃, which then facilitates the coupling of aryl bromides. nih.gov

Furthermore, nickel catalysts are employed in various named cross-coupling reactions:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. Nickel catalysts, such as NiCl₂(dppf), are effective for coupling aryl chlorides and mesylates with aryl Grignard reagents. tcichemicals.com

Suzuki-Miyaura Coupling: Nickel catalysts can promote the coupling of aryl boronic acids with aryl halides. sigmaaldrich.com

Heck Reaction: The coupling of aryl halides with alkenes can be facilitated by nickel catalysts. sigmaaldrich.com

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, often catalyzed by a nickel complex. sigmaaldrich.com

C-Heteroatom Bond Formation:

Nickel-catalyzed C-O and C-N bond-forming reactions are also of significant interest. acs.org Recent advancements have shown that nickel can catalyze these reactions using simple and inexpensive additives. For example, a general approach for nickel-catalyzed photoredox reactions utilizes tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand. This system is effective for the coupling of a wide range of nucleophiles, including phenols, aliphatic alcohols, and anilines, with aryl halides. acs.org

In some instances, nickel chloride is used to prepare dialkyl arylphosphonates from phosphites and aryl iodides. atamanchemicals.com

Hydrogenation and Desulfurization Processes

This compound is a key component in the preparation of highly active nickel-based catalysts for hydrogenation and desulfurization reactions.

Hydrogenation:

In combination with a reducing agent like sodium borohydride (B1222165) (NaBH₄), this compound forms nickel boride (Ni₂B), a catalyst effective for the hydrogenation of various functional groups. acs.orgrsc.org This in situ generated catalyst can be used for the reduction of alkenes to alkanes under mild conditions. rsc.org A recyclable catalytic system using NaBH₄–NiCl₂·6H₂O in an ethanol/polyethylene glycol-400 (EtOH/PEG-400) mixture has been developed for the efficient reduction of a variety of alkenes. rsc.org

Furthermore, this compound has been used as a precursor to synthesize nickel(II) complexes that act as pre-catalysts in the hydrogenation of furfural to furfuryl alcohol. mdpi.com While NiCl₂·6H₂O itself shows some activity, synthesized complexes exhibit significantly higher conversion rates. mdpi.com

Desulfurization:

Nickel boride, generated from NiCl₂·6H₂O and NaBH₄, is also a potent catalyst for desulfurization processes. nih.gov This system can be used in a reductive and extractive desulfurization (REDS) process to remove thiophenic compounds from fuel. nih.gov The reaction proceeds via the formation of Ni-B and active hydrogen, where Ni-B acts as the active center for the catalytic reduction of sulfur-containing compounds. nih.gov

Regioselective Isomerization of Dienols

This compound acts as a mild Lewis acid, enabling it to catalyze the regioselective isomerization of dienols. wikipedia-on-ipfs.orgwikipedia.orgextramarks.com This transformation is valuable in organic synthesis for controlling the position of double bonds and hydroxyl groups within a molecule. The Lewis acidity of the nickel(II) ion is believed to facilitate the rearrangement by coordinating to the hydroxyl group and promoting the migration of the double bond to a thermodynamically more stable position.

Synthesis of Substituted Heterocycles (e.g., Pyrroles, Piperidines)

This compound has proven to be an effective catalyst for the multicomponent synthesis of various substituted heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com

Pyrroles:

Tetra-substituted pyrrole (B145914) derivatives can be synthesized in high yields through a one-pot, four-component condensation reaction of aromatic aldehydes, benzylamines, β-ketoesters, and nitroalkanes, catalyzed by NiCl₂·6H₂O. scientificlabs.co.ukresearchgate.net This method is versatile and accommodates a range of substituents on the aromatic aldehydes. researchgate.net

Piperidines:

Highly functionalized piperidine (B6355638) derivatives can be prepared via a three-component cyclocondensation of aldehydes, aromatic amines, and acetoacetic esters using this compound as a catalyst in ethanol at ambient temperature. researchgate.netconnectedpapers.com This procedure is characterized by high yields and a straightforward work-up, often avoiding the need for chromatographic purification. researchgate.net

Table 2: Synthesis of Substituted Heterocycles using this compound
HeterocycleReactantsCatalyst SystemKey FeaturesReference
Tetra-substituted PyrrolesAromatic aldehydes, benzylamines, β-ketoesters, nitroalkanesNiCl₂·6H₂OOne-pot, four-component reaction, good yields. researchgate.net
Functionalized PiperidinesAldehydes, aromatic amines, acetoacetic estersNiCl₂·6H₂OThree-component cyclo-condensation, high yields, easy work-up. researchgate.net
α-Amino PhosphonatesAromatic aldehydes, aromatic amines, diethyl phosphiteNiCl₂·6H₂OThree-component coupling, mild conditions, high yields. cmu.ac.th

Cycloaddition Reactions (e.g., [4+4+2] Cycloadditions)

Nickel-catalyzed cycloaddition reactions are powerful tools for the construction of complex cyclic and polycyclic systems. sioc-journal.cn While many of these reactions employ Ni(0) complexes, nickel chloride can serve as a precursor to the active catalyst.

In the context of [4+4+2] cycloadditions of dienes and alkynes, density functional theory (DFT) calculations have elucidated the mechanism, reactivity, and selectivity. nih.govacs.org The reaction typically involves the oxidative cyclization of two diene molecules at a Ni(0) center, followed by the insertion of an alkyne and subsequent reductive elimination to form a ten-membered ring. acs.org The nature of the alkyne substrate is crucial; electron-deficient alkynes or those with free hydroxyl groups tend to favor [2+2+2] cycloaddition (trimerization of the alkyne) over the desired [4+4+2] reaction. nih.govacs.org

Mechanistic Insights into Nickel-Catalyzed Reactions

The catalytic prowess of nickel complexes, including this compound as a precursor, stems from a rich and varied landscape of reaction mechanisms. Unlike its heavier group 10 counterpart, palladium, nickel's unique electronic properties—such as a smaller ionic radius, higher pairing energy, and lower redox potentials—allow it to access a broader range of oxidation states (from Ni(0) to Ni(IV)) and readily engage in one-electron transfer processes. nih.gov This versatility enables nickel catalysts to operate through multiple mechanistic pathways, often dictated by the nature of the substrates, ligands, and reaction conditions. These pathways can involve traditional two-electron oxidative addition and reductive elimination steps, as well as radical-based mechanisms involving single-electron transfer (SET) events. nih.govoaepublish.com

Role of Metal Ion Stabilization in Reaction Intermediates

The ability of the nickel ion to stabilize reactive intermediates is a cornerstone of its catalytic activity. Nickel complexes can accommodate and stabilize paramagnetic intermediates, which are central to radical-based reaction pathways. nih.gov This stabilization is influenced by the coordination environment, including the ligands and any additives present. For instance, in many cross-coupling reactions, ligands such as bipyridine or terpyridine are not merely spectators but are redox-active, helping to delocalize unpaired electrons and stabilize low-valent nickel radical species. acs.org This redox activity is crucial for promoting radical pathways and distinguishes nickel's reactivity from the predominantly two-electron pathways of palladium. acs.org

The geometry of the nickel complex also plays a significant role. For example, computational studies have shown that changes in coordination geometry can alter the redox activity of the ligand and, consequently, the electronic structure and stability of the nickel intermediates. nih.govacs.org Coordinating additives and solvents can further stabilize nickel radical intermediates by modulating this ligand redox activity. acs.orgacs.org In enzymatic systems, nickel ions are crucial for catalysis, often by facilitating electron transfer or by stabilizing reactive intermediates within the enzyme's active site. numberanalytics.com The ability of nickel to cycle through multiple oxidation states makes it an ideal cofactor for a variety of enzymes. numberanalytics.com

Exploration of Radical Pathways and One-Electron Redox Processes

Radical pathways are a hallmark of many nickel-catalyzed reactions, offering reactivity patterns distinct from traditional two-electron processes. nih.gov These pathways are often initiated by a single-electron transfer (SET) from a low-valent nickel species to a substrate, generating a radical intermediate. acs.org This is particularly prevalent in cross-electrophile coupling reactions, where nickel(I) species can activate alkyl halides through a one-electron oxidative addition, leading to the formation of an alkyl radical. nih.govresearchgate.net

The exploration of these radical mechanisms has led to the development of novel synthetic methods. For example, nickel-catalyzed radical pathways have been successfully applied to the synthesis of non-canonical peptides and carbohydrates. nih.gov The mechanism for these transformations can involve a sequential reduction, starting with the generation of a radical from an alkyl halide by a nickel(I) complex, followed by the capture of this carbon radical by a nickel(II) species, and concluding with reductive elimination. nih.govresearchgate.net

Electroanalytical studies have provided further insight, elucidating a concerted halogen atom abstraction mechanism where electron transfer is coupled with halide dissociation. nih.govacs.org In photoredox catalysis, the combination of a photosensitizer with a nickel catalyst allows for the generation of radical intermediates under mild conditions, further expanding the scope of these reactions. nih.gov The general trend observed is that while C(sp²) electrophiles often react via two-electron oxidative addition, C(sp³) electrophiles tend to favor single-electron pathways. oaepublish.com

Reductive Elimination and Oxidative Addition Mechanisms

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed cross-coupling reactions, and nickel catalysis is no exception. Oxidative addition typically involves the addition of a substrate (e.g., an aryl halide) to a low-valent nickel center (often Ni(0)), increasing the oxidation state of the metal (to Ni(II)) and forming new bonds. nih.govnih.gov In some cases, particularly with C(sp²) electrophiles, this proceeds via a classic two-electron pathway. nih.gov However, nickel can also engage in one-electron oxidative addition, especially with C(sp³) electrophiles, to form radical intermediates. nih.gov

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on the nickel center couple and are eliminated from the coordination sphere, forming a new bond and reducing the oxidation state of the nickel. This step is often the final product-forming step in a catalytic cycle. mdpi.com For instance, in the nickel-catalyzed hydroboration of vinylarenes, the catalytic cycle concludes with reductive elimination from a nickel intermediate to deliver the desired product and regenerate the active catalyst. mdpi.com

The facility of both oxidative addition and reductive elimination is highly dependent on the ligand environment, the nature of the coupling partners, and the oxidation states of the nickel intermediates involved. For example, the capture of an alkyl radical by a nickel(II)-aryl complex leads to a high-valent nickel(III) species, which then undergoes rapid reductive elimination. acs.org In contrast, the capture of a radical by a nickel(II)-alkyl complex can also form a nickel(III) species, but the subsequent C(sp³)–C(sp³) bond-forming reductive elimination can be slow. acs.org Some systems may even involve dinuclear nickel complexes where two nickel centers cooperatively participate in the reductive elimination process. nih.gov

Computational Studies on Reaction Mechanisms (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate mechanisms of nickel-catalyzed reactions. mdpi.comrsc.orgdiva-portal.orgpku.edu.cn These computational studies provide detailed energetic and structural information about reaction intermediates and transition states, offering insights that are often difficult to obtain through experimental methods alone. rsc.org

DFT calculations have been employed to:

Elucidate catalytic cycles: Researchers have used DFT to map out the entire catalytic cycle for various reactions, including cross-coupling, hydroboration, and C-H functionalization. mdpi.comrsc.orgpku.edu.cn This includes identifying the sequence of elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. mdpi.compku.edu.cn

Determine rate-determining steps: By calculating the activation barriers for each step in a proposed mechanism, DFT can identify the rate-determining step of a reaction. mdpi.comrsc.org For example, in a study on the nickel-catalyzed hydroboration of vinylarenes, hydronickelation was identified as the rate-determining step. mdpi.com

Explain selectivity: DFT is a powerful tool for understanding the origins of regioselectivity and enantioselectivity. mdpi.compku.edu.cn For instance, in the desymmetric cyclization of alkyne-tethered malononitriles, DFT calculations revealed that the stereochemistry is determined by the cyano group insertion step, with steric repulsion between the substrate and the ligand controlling the facial selectivity. pku.edu.cn

Investigate competing pathways: DFT can be used to compare the feasibility of different proposed mechanisms. rsc.org For example, in the C-H cyclization of imidazoles, calculations showed that an unconventional σ-complex-assisted metathesis (σ-CAM) mechanism could compete with the more commonly proposed ligand-to-ligand hydrogen transfer (LLHT) pathway. rsc.org

Probe the role of ligands and additives: The effect of the electronic and steric properties of ligands on the catalytic activity can be systematically studied using DFT. rsc.org Frontier molecular orbital (FMO) analysis and charge population analyses can reveal how ligands modulate the electron density at the nickel center, thereby influencing its reactivity. rsc.org

These computational insights are crucial for rational catalyst design and the optimization of reaction conditions.

Materials Science Applications and Advanced Materials Synthesis

Precursor for Functional Films and Coatings

Nickel chloride hexahydrate serves as a crucial starting material for the synthesis of functional thin films and coatings that are integral to various optoelectronic devices.

This compound is widely used as a precursor to create nickel oxide (NiO) films, which function as hole transport layers in p-type dye-sensitized solar cells (DSSCs). researchgate.net The synthesis process typically involves dissolving this compound in a solvent, followed by deposition onto a substrate and a calcination step to form the crystalline NiO film. sigmaaldrich.comacs.org

One common method is a wet chemical deposition, where NiCl₂·6H₂O is dissolved in deionized water. sigmaaldrich.com The resulting solution is then used to create a paste that is applied to a conductive glass substrate, often through a doctor-blading technique. sigmaaldrich.com Subsequent calcination at high temperatures, for instance at 450°C, converts the precursor into a nest-like NiO structure. sigmaaldrich.com The thickness of the NiO film is a critical parameter influencing the solar cell's efficiency. Research has shown that the highest photoconversion efficiency can be achieved with a specific film thickness, for example, around 13 µm. sigmaaldrich.com

Another fabrication method for NiO films is the spray pyrolysis technique. acs.orgpsu.edu In this process, an aqueous solution of this compound is sprayed onto a heated glass substrate. psu.edu The properties of the resulting NiO thin films, such as their crystalline structure and optical band gap, are influenced by the precursor solution's concentration. psu.eduresearchgate.net For instance, NiO films produced via spray pyrolysis are polycrystalline with a cubic crystal structure. psu.edu

The performance of DSSCs using these NiO films is also dependent on the type of dye sensitizer (B1316253) used. Studies have compared different dyes, such as Coumarin 343, Ruthenium 535 (N3), and Ruthenium 520-DN (Z907), with varying outcomes in photoconversion efficiency. sigmaaldrich.com For example, a DSSC with a 13 µm thick NiO film sensitized with Coumarin 343 achieved a photoconversion efficiency of approximately 0.027%. sigmaaldrich.com

Table 1: Synthesis and Performance of NiO Films from this compound for DSSCs

Synthesis MethodPrecursorDeposition TechniqueCalcination Temperature (°C)Optimal Film Thickness (µm)Achieved Photoconversion Efficiency (%)
Wet Chemical DepositionNiCl₂·6H₂O in deionized waterDoctor-blading450130.027 (with C343 dye)
Spray PyrolysisAqueous NiCl₂·6H₂OSpraying450Not specifiedNot specified

In the realm of perovskite solar cells (PSCs), this compound has been effectively utilized as an additive to the electron transport layer (ETL) to enhance device performance. researchgate.netmdpi.com Specifically, introducing NiCl₂·6H₂O into a tin oxide (SnO₂) ETL has been shown to significantly improve the power conversion efficiency (PCE) and the open-circuit voltage (V_OC_). mdpi.comsigmaaldrich.com

The modification of the SnO₂ ETL with this compound addresses issues of electron-hole recombination and improves charge extraction at the ETL-perovskite interface. mdpi.comncsu.edu The introduction of NiCl₂·6H₂O passivates defects in the SnO₂ layer and adjusts the energy level of the conduction band minimum to better align with that of the perovskite material. mdpi.comsigmaaldrich.com This leads to a reduction in trap density and suppressed non-radiative recombination. mdpi.com

Research has demonstrated that this simple and effective method can lead to a notable increase in PSC performance. For instance, the incorporation of this compound into the SnO₂ ETL increased the PCE from 15.49% to 17.36% and the V_OC_ from 1.078 V to 1.104 V. mdpi.comsigmaaldrich.comncsu.edu In some cases, an even higher V_OC_ of 1.17 V and a PCE of 19.46% have been achieved. semanticscholar.org Furthermore, the stability of the PSCs is also enhanced, with modified devices retaining a significantly higher percentage of their initial efficiency over time compared to reference devices. sigmaaldrich.com

Table 2: Performance Enhancement of Perovskite Solar Cells with NiCl₂·6H₂O-Modified SnO₂ ETL

ParameterReference Device (Pristine SnO₂)Modified Device (SnO₂ with NiCl₂·6H₂O)
Power Conversion Efficiency (PCE)15.49%17.36%
Open-Circuit Voltage (V_OC)1.078 V1.104 V
Stability (after 1000h)43% of initial efficiency76% of initial efficiency

Nanocomposite Materials and Doping Applications

This compound is also a valuable component in the synthesis of various nanocomposite materials, where it can act as a dopant or a precursor for nickel-based nanoparticles.

This compound is recognized as an effective dopant for the synthesis of conductive polymer composites. sigmaaldrich.comsemanticscholar.org These materials are of interest for applications in flexible electronics and sensors. sigmaaldrich.comsigmaaldrich.com The incorporation of nickel ions can influence the electrical properties of the polymer matrix.

For example, in the synthesis of polyaniline (PANI)-based composites, nickel chloride can be introduced during the polymerization of aniline. researchgate.netmdpi.com The Ni²⁺ ions can interact with the nitrogen atoms in the polyaniline chains, which can affect the conductivity of the resulting composite. researchgate.net One study reported the synthesis of a conducting and ferromagnetic polyaniline-nickel (PANI-Ni) composite using NiCl₂·6H₂O in the reaction mixture. mdpi.com The resulting PANI-Ni composite exhibited a conductivity of approximately 0.22 S/cm, which was an increase compared to the pure PANI synthesized under the same conditions (0.13 S/cm). mdpi.com This indicates that the presence of nickel ions, even in trace amounts, can have a positive effect on the electrical conductivity of the polymer. mdpi.com

In the synthesis of advanced nanocomposites, nickel(II) chloride hexahydrate is used as a precursor to create nickel oxide (NiO) nanoparticles that are then used to dope (B7801613) other materials. wu.ac.thnih.gov A notable example is the development of NiO-doped cobalt (Co) nanocomposites. wu.ac.thnih.gov

These nanocomposites are synthesized by combining nickel(II) chloride hexahydrate and sodium hydroxide (B78521). wu.ac.thnih.gov The resulting NiO-doped Co nanoparticles have shown enhanced photocatalytic activity in the degradation of organic dyes like methylene (B1212753) blue. wu.ac.thnih.gov This improved performance is attributed to the facilitated recombination and migration of active elements within the nanocomposite structure. wu.ac.thnih.gov

The electrochemical properties of these materials have also been investigated using techniques such as cyclic voltammetry (CV). wu.ac.thnih.gov The NiO-modified electrodes demonstrated distinct redox peaks, indicating their electrochemical activity. wu.ac.thnih.gov For instance, uncapped NiO displayed oxidation and reduction peaks at 0.36 V and 0.30 V, respectively, in a NaOH solution. wu.ac.thnih.gov

This compound has been successfully incorporated into poly(vinylidene fluoride (B91410) hexafluoropropylene) (P(VDF-HFP)) nanofibers to enhance their properties for applications in dye-sensitized solar cells. sigmaaldrich.com The addition of NiCl₂·6H₂O into the P(VDF-HFP) matrix through the electrospinning process leads to significant improvements in the nanofiber mats. sigmaaldrich.com

Research findings indicate that the inclusion of this compound results in smoother, bead-free nanofibers with smaller diameters. This morphological improvement is accompanied by enhanced hydrophobicity, as evidenced by increased water contact angles and lower surface energy. The mechanical properties of the composite nanofibers are also improved, with increased crystallinity, tensile stress, and Young's modulus, although a reduction in ductility is observed.

From an electrical standpoint, the incorporation of Ni²⁺ ions increases the electrical conductivity of the nanofibers by creating conductive pathways that facilitate electron transport. sigmaaldrich.com These collective enhancements in mechanical strength, hydrophobicity, and electrical conductivity make NiCl₂·6H₂O/P(VDF-HFP) composite nanofibers a promising material for improving the performance of DSSCs. sigmaaldrich.com

Synthesis of Nickel-Based Alloys and Ceramics

This compound (NiCl₂·6H₂O) is a key precursor in the synthesis of various nickel-based alloys and ceramics, valued for their specific magnetic, thermal, and structural properties. Its solubility in water and other solvents like ethanol (B145695) makes it a versatile starting material for several synthesis techniques, including co-precipitation, combustion synthesis, and chemical reduction. channeli.inbu.edu.egchemimpex.com

One prominent method for synthesizing nanocrystalline cobalt-nickel (Co-Ni) alloys involves the use of this compound in a polyol reduction process. channeli.in In this approach, an aqueous solution of this compound and cobalt chloride hexahydrate is co-precipitated with sodium hydroxide to form mixed metal hydroxides. channeli.in These hydroxide precursors are then reduced in an ethylene (B1197577) glycol-NaOH system to yield nanocrystalline Co-Ni alloy particles. channeli.in The resulting alloys, with crystallite sizes typically in the range of 17–25 nm, exhibit superparamagnetic properties. channeli.in The morphology of these alloy particles is generally spherical. channeli.in

Similarly, iron-nickel (Fe-Ni) alloys have been synthesized using this compound alongside ferrous chloride tetrahydrate. mdpi.com Chemical reduction techniques, often employing hydrazine (B178648) hydrate (B1144303) as a reducing agent in an alkaline solution, are also utilized for producing nickel nanoparticles which are fundamental to alloy creation. researchgate.netsphinxsai.comijtrd.com The synthesis process can be influenced by various parameters, including the concentration of reactants and the reaction temperature, to control the morphology and size of the resulting alloy particles. mdpi.comijtrd.com

In the realm of ceramics, this compound serves as a crucial ingredient for producing colored pigments and functional ceramic thin films. bu.edu.egchemimpex.com For instance, nanosized NixMg1−xAl2O4 spinel pigments have been prepared via a combustion synthesis method. bu.edu.eg This process involves dissolving metal chlorides, including this compound, precipitating them with sodium carbonate, and then using a complexion agent like 3-methylpyrazole-5-one as a fuel for the combustion process. bu.edu.eg The resulting ceramic pigments exhibit different colors depending on the concentration of nickel ions. bu.edu.eg Nickel chloride is also used in the synthesis of nickel oxide (NiO) thin films, which have applications in devices like supercapacitors. espublisher.com The choice of the nickel precursor, such as nickel chloride, can influence the surface morphology of the resulting nickel oxide films. espublisher.com

Table 1: Synthesis of Nickel-Based Alloys using this compound

Alloy SystemSynthesis MethodPrecursorsReducing/Other AgentsResulting Material Properties
Co-Ni Co-precipitation followed by Polyol ReductionThis compound, Cobalt chloride hexahydrateSodium hydroxide, Ethylene glycolNanocrystalline (17-25 nm), spherical particles, fcc phase, superparamagnetic. channeli.in
Fe-Ni Chemical ReductionThis compound, Ferrous chloride tetrahydrateHydrazine hydrate, Sodium hydroxideStarfish-like morphology, specific magnetic properties. mdpi.com
Ni Nanoparticles Chemical ReductionThis compoundHydrazine hydrate, Sodium hydroxide, EthanolCrystalline, face-centered cubic structure, spherical or star-like morphology (50-90 nm). ijtrd.com

Table 2: Synthesis of Nickel-Based Ceramics using this compound

Ceramic MaterialSynthesis MethodOther Key ReagentsApplicationKey Findings
NixMg1−xAl2O4 Combustion SynthesisMagnesium chloride hexahydrate, Aluminum nitrate (B79036), Sodium carbonate, 3-methylpyrazole-5-oneCeramic PigmentsProduces nanosized spinel pigments with varying colors. bu.edu.eg
Nickel Oxide (NiO) Spray PyrolysisWater (solvent)Supercapacitor ElectrodesThe nickel precursor ingredient influences the surface morphology of the thin film. espublisher.com

Development of Functional Crystalline Materials

This compound is extensively used as a metal source for the synthesis of functional crystalline materials, such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials are of significant interest due to their diverse architectures, porous structures, and potential applications in catalysis, gas storage, and electronics. mdpi.comresearchgate.net

The synthesis of these crystalline materials often employs solvothermal or hydrothermal methods. mdpi.comresearchgate.net In a solvothermal approach, this compound is reacted with an organic linker in a solvent at elevated temperatures. For example, a flexible, wavy-layered nickel-based MOF was synthesized using this compound and 3,3′,5,5′-tetramethyl-4,4′-bipyrazole. mdpi.com Similarly, coordination polymers, which feature metal ions linked by organic ligands into extended networks, are readily prepared using NiCl₂·6H₂O. mdpi.com A one-dimensional coordination polymer, [NiCl₂L(2-PrOH)]n, was synthesized from this compound and 2-(4-bromophenoxy)acetohydrazide (B95197) (L) in isopropanol. mdpi.com The resulting structure consists of distorted octahedra with chloride atoms acting as bridges between nickel centers. mdpi.com

Hydrothermal synthesis is another common route. A complex three-dimensional nickel(II) cluster-based mixed-cation coordination polymer was formed by reacting this compound with 2-mercaptobenzoic acid under hydrothermal conditions. researchgate.net This material features a hexanuclear nickel cluster as a key structural component. researchgate.net

Beyond MOFs and coordination polymers, this compound is a precursor for other novel crystalline materials. A functional material with reversible electromagnetic coupling properties, [Ni(NCS)₄(C₆H₁₃N₄)₂], was created by the simple evaporation of an aqueous solution containing this compound, hexamethylenetetramine (HMTA), and potassium thiocyanate (B1210189). nih.govmdpi.com This organic-inorganic hybrid material exhibits semiconducting properties and potential ferromagnetic behavior, arising from molecular rotation within its crystal structure. nih.govmdpi.com The synthesis of such multifunctional materials highlights the versatility of this compound in creating advanced materials with tunable properties. nih.govmdpi.com

Table 3: Examples of Functional Crystalline Materials Synthesized from this compound

Material TypeSynthesis MethodOrganic Ligand/Other ReagentsResulting Structure/Properties
Metal-Organic Framework (MOF) Solvothermal3,3′,5,5′-tetramethyl-4,4′-bipyrazole2D layered, flexible, and wavy structure (C₂₀H₂₄Cl₂N₈Ni). mdpi.com
Coordination Polymer Hydrothermal2-mercaptobenzoic acid3D network based on a hexanuclear nickel(II) cluster. researchgate.net
Coordination Polymer Solution Evaporation2-(4-bromophenoxy)acetohydrazide, Isopropanol1D polymeric chain with bridged chloride atoms. mdpi.com
Hybrid Crystalline Material Solution EvaporationHexamethylenetetramine, Potassium thiocyanate2D network with reversible dielectric and magnetic properties. nih.govmdpi.com
Coordination Polymer Aqueous Solution Reaction1,2,4,5-benzenetetracarboxylic acid, Piperazine hexahydrateLayered solid with alternating anionic metal-organic chains and cationic amine layers. psu.edu

Computational Chemistry and Theoretical Modeling of Nickel Chloride Hexahydrate

Computational chemistry and theoretical modeling provide powerful tools for investigating the molecular and electronic properties of chemical compounds at an atomic level. For a hydrated inorganic salt like nickel chloride hexahydrate, these methods offer insights that can be difficult to obtain through experimental means alone. Theoretical studies can elucidate geometric structures, energetic stabilities, vibrational spectra, and a host of electronic properties, contributing to a deeper understanding of its chemical behavior.

Environmental Research Perspectives

Speciation Studies of Nickel(II) in Aqueous and Hydrothermal Solutions

The behavior and transport of nickel in aqueous environments, such as those resulting from the dissolution of nickel chloride hexahydrate, are fundamentally governed by its speciation—the distribution of a chemical element amongst defined chemical species in a system. In aqueous and hydrothermal solutions, the nickel(II) ion, Ni²⁺, can exist in various forms, primarily as complex ions with water molecules and chloride ions.

At ambient temperatures, the Ni(II) aqua ion, [Ni(H₂O)₆]²⁺, with its characteristic octahedral geometry, is the predominant species in dilute aqueous solutions. plos.org Spectroscopic studies using X-ray absorption (XAS) and UV-Vis have confirmed that even in concentrated nickel chloride solutions, the primary species remains the hexaaquanickel(II) ion, with six water molecules coordinated to the central nickel ion at a distance of approximately 2.07 Å. plos.org However, with increasing chloride concentration, subtle changes occur, indicating the formation of small amounts of the monochloronickel(II) complex, [NiCl]⁺. plos.org

The speciation of nickel(II) becomes significantly more complex under hydrothermal conditions, which involve elevated temperatures and pressures. These conditions are relevant to various geological processes and industrial applications. As temperature and chloride concentration increase, the coordination of Ni(II) can shift from octahedral to tetrahedral. researchgate.net In-situ XAS studies have shown that while octahedral species are dominant up to about 200 °C, tetrahedral species become more significant at higher temperatures. researchgate.net

The formation of higher-order chloro-complexes, such as [NiCl₂]⁰ and [NiCl₃]⁻, is favored in high-temperature, high-salinity hydrothermal fluids. researchgate.netjst.go.jpresearchgate.net These complexes play a critical role in the transport of nickel in such environments. researchgate.net Experimental studies at 600°C and 1 kbar have indicated the formation of [NiCl₃]⁻. jst.go.jp The transition from octahedral to tetrahedral coordination is a key factor influencing nickel's solubility in these systems. researchgate.net This transition for nickel(II) chloride complexes occurs at higher temperatures and salinities compared to cobalt(II) complexes, which can lead to the fractionation of these two metals in hydrothermal systems. researchgate.net

The table below summarizes the key nickel(II) species identified in aqueous and hydrothermal solutions.

ConditionDominant Nickel(II) SpeciesCoordination Geometry
Ambient Temperature, Dilute Solution[Ni(H₂O)₆]²⁺Octahedral
Ambient Temperature, High Cl⁻ Conc.[Ni(H₂O)₆]²⁺, [NiCl(H₂O)₅]⁺Octahedral
High Temperature (~200-400°C), High Salinity[NiCl(H₂O)₅]⁺, [NiCl₂(H₂O)₄]⁰, [NiCl₃(H₂O)]⁻Octahedral to Tetrahedral
High Temperature (>425°C), High Pressure[NiBr(H₂O)₃]·Br, [NiBr₂(H₂O)₂], [NiBr₃(H₂O)]·NaDistorted Tetrahedral

This table provides a simplified overview of nickel(II) speciation. The actual distribution of species is dependent on the specific temperature, pressure, and concentration of chloride and other ions.

Analytical Methodologies for Nickel Detection in Environmental Samples

The accurate determination of nickel concentrations in environmental matrices like water and soil is crucial for monitoring and assessment. Due to typically low concentrations and potential interferences from the sample matrix, a variety of sensitive analytical techniques are employed. mdpi.com

Atomic Absorption Spectrometry (AAS) is a widely used technique. Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) offers excellent sensitivity for determining nickel in water and water-suspended sediment. mdpi.comnemi.gov This method involves placing a small sample volume onto a graphite platform, followed by evaporation, charring, and atomization at high temperatures. nemi.gov The absorption of light by the atomized nickel is proportional to its concentration. For water samples with low specific conductance, interferences are generally minimal, and the use of a graphite platform further reduces matrix effects. nemi.gov

Inductively Coupled Plasma (ICP) based methods , such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for trace metal analysis. impactfactor.org These techniques are known for their high sensitivity and precision in detecting nickel in complex samples. impactfactor.org ICP-MS, in particular, is a highly sensitive analytical procedure. impactfactor.org

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), can be coupled with detection methods for nickel analysis. A method combining dispersive liquid-liquid microextraction (DLLME) with HPLC-Diode Array Detection (DAD) has been developed for detecting trace nickel in water. atlantis-press.com This involves chelating Ni(II) with an agent like dithizone, extracting the complex, and then analyzing it via HPLC. atlantis-press.com

Spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) provide information beyond just concentration. impactfactor.orgnumberanalytics.com XAS can offer details on the local structure and coordination environment of nickel species. numberanalytics.com XPS has been used to identify nickel in metal ores. impactfactor.org

Electrochemical techniques , including voltammetry, have also been utilized for measuring nickel in water samples. impactfactor.orgnumberanalytics.com

The table below compares some of the common analytical methods for nickel detection.

Analytical TechniquePrincipleTypical ApplicationLimit of Detection (LOD) / Range
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)Measures absorption of light by free atoms in a graphite tube. nemi.govWater, water-suspended sediment. nemi.gov1 to 25 µg/L (can be varied). nemi.gov
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Ionizes the sample in plasma and separates ions by mass-to-charge ratio. impactfactor.orgEnvironmental and biological samples. impactfactor.orgHighly sensitive, trace levels. impactfactor.org
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) after DLLMESeparates a chelated nickel complex on a column, which is then detected by UV-Vis absorption. atlantis-press.comEnvironmental water samples. atlantis-press.com0.12 µg/L. atlantis-press.com
X-ray Absorption Spectroscopy (XAS)Measures the absorption of X-rays to determine the local structure and chemical state. numberanalytics.comSpeciation studies in various matrices. numberanalytics.comQualitative and structural information.

Interactions with Environmental Matrices (e.g., Soil Microbial Communities)

When introduced into the environment, nickel compounds like this compound can have significant interactions with soil components, particularly microbial communities. Nickel is an essential micronutrient for some microorganisms and plants, but at high concentrations, it can be toxic. nih.gov

The impact of nickel on soil microbes is influenced by several factors, including the type of heavy metal, its concentration, soil properties like pH and organic matter content, and the presence of other metals. agriculturejournals.cz Studies have shown that soil contamination with nickel can lead to a reduction in the population size of certain bacteria, such as Azotobacter spp. agriculturejournals.czagriculturejournals.czresearchgate.net However, the susceptibility of different microbial groups varies. agriculturejournals.czresearchgate.net For instance, counts of copiotrophic bacteria, spore-forming bacteria, ammonifying bacteria, and others have shown varied responses to heavy metal contamination. agriculturejournals.czagriculturejournals.cz

Research has indicated that increasing nickel pollution can inhibit the microbial respiration rate in both unpolluted and long-term metal-polluted soils. pjoes.com Interestingly, after a prolonged period of exposure, microbial communities from previously unpolluted soil showed a much higher inhibition of respiration compared to those from soils with a history of metal pollution. pjoes.com This suggests the potential for the development of nickel co-tolerance mechanisms in microbial communities accustomed to heavy metal stress. pjoes.com

Furthermore, the addition of nickel to soil can cause a significant decrease in soil pH, which in turn can influence microbial activity and metal bioavailability. pjoes.com Some plant growth-promoting rhizobacteria (PGPR) have demonstrated tolerance to high levels of nickel and can even enhance the phytoextraction of nickel by producing siderophores that chelate the metal. nih.gov

A pot greenhouse experiment investigating the interaction of nickel with other heavy metals (zinc, copper, lead, cadmium, and chromium) on soil microbiological properties revealed complex effects. The impact depended on the specific combination of metals, the duration of the experiment, and the soil type. agriculturejournals.czagriculturejournals.czresearchgate.net For example, while nickel at 50 mg/kg did not significantly affect Azotobacter spp., cadmium was found to be a strong inhibitor for this bacterial genus. researchgate.net

Interacting FactorObserved Effect on Soil Microbial CommunitiesReference
Nickel Contamination (50 and 200 mg Ni²⁺/kg)Reduced population of Azotobacter spp. Varied susceptibility among other microbial groups. agriculturejournals.czagriculturejournals.czresearchgate.net agriculturejournals.czagriculturejournals.czresearchgate.net
Increasing Nickel PollutionInhibition of microbial respiration rate. pjoes.com pjoes.com
Long-term Exposure to NickelPotential development of co-tolerance mechanisms in microbial communities. pjoes.com pjoes.com
Nickel in Combination with other Heavy MetalsComplex interactions affecting microbial populations, dependent on the specific metals and conditions. agriculturejournals.czagriculturejournals.cz agriculturejournals.czagriculturejournals.cz
Plant Growth-Promoting Rhizobacteria (PGPR)Some strains show tolerance and can increase nickel bioavailability through siderophore production. nih.gov nih.gov

Magnetic and Optical Properties Research

Investigation of Magnetic Behavior

The magnetic properties of materials derived from nickel chloride hexahydrate, particularly nickel oxide nanoparticles and nickel(II) complexes, are a subject of significant research interest. These investigations reveal a range of magnetic behaviors, from ferromagnetism in nanoparticles to paramagnetism in coordination complexes, and the presence of short-range magnetic ordering in certain alloys.

Ferromagnetic Properties of Nickel Oxide Nanoparticles

Nickel oxide (NiO) nanoparticles, which can be synthesized from this compound, exhibit interesting magnetic properties that differ from bulk NiO. While bulk NiO is antiferromagnetic at temperatures below its Néel temperature of 523 K, NiO nanoparticles often display weak ferromagnetic or superparamagnetic behavior at room temperature. rsc.org This phenomenon is attributed to the presence of uncompensated spins on the surface of the nanoparticles and finite size effects. scirp.org

The synthesis method and resulting particle size play a crucial role in determining the magnetic characteristics of NiO nanoparticles. For instance, NiO nanoparticles prepared by the thermal decomposition of nickel(II) acetylacetonate (B107027) have shown that the crystalline phase (face-centered cubic or hexagonal close-packed) can be controlled by reaction conditions, which in turn affects the magnetic properties. iaea.org Similarly, nanoparticles synthesized via chemical reduction of nickel chloride have demonstrated that the particle size, influenced by factors like the molar ratio of reactants, directly impacts their magnetic behavior. researchgate.net Magnetic measurements of these nanoparticles often reveal a small hysteresis loop at room temperature, confirming their weak ferromagnetic nature. rsc.org

The coercivity (Hc), a measure of a ferromagnetic material's resistance to demagnetization, is significantly higher in nickel nanoparticles compared to bulk nickel. For example, the coercivity of nickel nanoparticles has been reported to be around 49.2 Oe, whereas bulk nickel has a coercivity of 0.8 Oe, highlighting the enhanced magnetic properties at the nanoscale. scirp.org

Click to view data
Magnetic Properties of Nickel Nanoparticles
PropertyValue for NanoparticlesValue for Bulk MaterialReference
Magnetic BehaviorWeak Ferromagnetic/SuperparamagneticAntiferromagnetic (NiO), Ferromagnetic (Ni) rsc.org
Coercivity (Hc) of Nickel~49.2 Oe0.8 Oe scirp.org

Paramagnetic Nature of Nickel(II) Complexes

Nickel(II) complexes, which can be formed from this compound, predominantly exhibit paramagnetism. This behavior arises from the presence of unpaired electrons in the d-orbitals of the Ni(II) ion. The geometry of the complex plays a significant role in its magnetic properties. Octahedral and tetrahedral Ni(II) complexes are typically paramagnetic, while square planar complexes are generally diamagnetic. christuniversity.inwikipedia.org

However, there are exceptions where square planar Ni(II) complexes exhibit paramagnetism. researchgate.netrsc.org This can occur due to a small energy gap between the diamagnetic ground state and a thermally accessible triplet state, or due to structural distortions that favor a high-spin configuration. christuniversity.in The magnetic moments of paramagnetic Ni(II) complexes provide insight into their electronic structure and geometry. For instance, octahedral Ni(II) complexes typically have magnetic moments in the range of 2.8 to 3.3 Bohr magnetons (B.M.), which is close to the spin-only value of 2.83 B.M. for two unpaired electrons. christuniversity.in Tetrahedral Ni(II) complexes often exhibit higher magnetic moments, in the range of 3.5 to 4.2 B.M., due to orbital contributions. christuniversity.in

The study of paramagnetic Ni(II) complexes extends to their characterization in solution using techniques like 1H NMR spectroscopy. The paramagnetic center influences the proton resonances, providing valuable information about the ligand arrangement and molecular structure in solution. psu.edu

Click to view data
Magnetic Properties of Nickel(II) Complexes
GeometryTypical Magnetic BehaviorTypical Magnetic Moment (B.M.)Reference
OctahedralParamagnetic2.8 - 3.3 christuniversity.in
TetrahedralParamagnetic3.5 - 4.2 christuniversity.in
Square PlanarTypically Diamagnetic (some are Paramagnetic)- christuniversity.inresearchgate.netrsc.org

Short-Range Magnetic Ordering in Functional Materials

Beyond the distinct ferromagnetic and paramagnetic behaviors, nickel-containing materials can also exhibit more complex magnetic phenomena such as short-range magnetic ordering. This is particularly relevant in nickel-based alloys and certain nickelates. Short-range order refers to the local arrangement of atoms where there is a preference for certain types of neighboring atoms, which in turn influences the magnetic interactions. aip.orgaps.org

In more complex systems like high-entropy alloys containing nickel (e.g., CrCoNi, CrFeCoNi), the interplay between chemical short-range order and magnetism is a key area of research. aps.org Computational studies have shown that the magnetic state of the alloy influences the atomic ordering. For example, in the CrCoNi alloy, calculations have indicated a preference for Cr-Co and Co-Ni nearest-neighbor pairs. aps.org Furthermore, some layered nickelates exhibit charge and spin ordering, leading to insulating ground states with antiferromagnetic arrangements of Ni ions, drawing analogies to cuprate (B13416276) superconductors. aps.org The emergence of magnetic ordering can also be influenced by the synthesis route, as demonstrated in the spinel-type nickelate NiRh₂O₄, where a low-temperature synthesis method led to magnetic ordering that was absent in samples prepared at high temperatures. arxiv.org

Optical Properties and Applications

The optical properties of this compound and its derivatives, particularly in the form of solutions and nanoparticles, are of significant interest for various applications. These properties are primarily investigated through absorption and transmission spectroscopy, which provide insights into electronic transitions and the optical band gap.

Analysis of Absorption and Transmission Spectra

Aqueous solutions of this compound exhibit characteristic absorption bands in the visible and ultraviolet regions. researchgate.netnih.gov When dissolved in water, nickel chloride forms the aquo complex [Ni(H₂O)₆]²⁺, which imparts a green color to the solution. wikipedia.org The UV-Vis absorption spectrum of this complex typically shows two main absorption features. One is in the blue-violet region around 393-415 nm, and the other is a broader band in the yellow-red region around 656-770 nm. nih.gov

The positions and intensities of these absorption bands are sensitive to the concentration of the solution and the presence of other ions. nih.gov For instance, as the concentration of NiCl₂ increases, a systematic red-shift (a shift to longer wavelengths) is observed in the absorption bands. nih.gov The addition of other chloride salts, such as MgCl₂, further enhances this effect. nih.gov These spectral changes are attributed to the formation of nickel-chloride complexes, such as NiCl⁺, in solution at high chloride concentrations. nih.gov

The absorption spectrum of nickel(II) chloride has also been studied in fused salt mixtures, such as LiCl-KCl eutectic. osti.gov In such non-aqueous environments, the absorption bands are influenced by the coordination environment of the Ni(II) ion and the temperature. osti.gov

The modification of surfaces with this compound has been shown to improve the light transmission properties of electron transport layers in perovskite solar cells, leading to enhanced device performance. rsc.orgrsc.org

Click to view data
Characteristic UV-Vis Absorption Bands of Aqueous Ni(II) Solutions
SpeciesWavelength Range (nm)Reference
[Ni(H₂O)₆]²⁺393 - 415 nih.gov
[Ni(H₂O)₆]²⁺656 - 770 nih.gov

Optical Band Gap Determination of Nickel Oxide Nanoparticles

The optical band gap is a crucial property of semiconductor materials, including nickel oxide (NiO) nanoparticles, which can be synthesized from this compound. The band gap determines the material's electrical and optical properties and is a key parameter for its application in optoelectronic devices. The optical band gap of NiO nanoparticles is typically determined from UV-Vis absorption spectra using a Tauc plot. ui.ac.idmatec-conferences.orgrsc.org

The band gap of NiO is generally in the range of 3.5 to 4.0 eV. matec-conferences.org However, the precise value for NiO nanoparticles can be influenced by several factors, including particle size, crystallinity, and the presence of dopants. For example, a decrease in particle size can lead to a blue shift in the absorption edge and an increase in the band gap due to quantum confinement effects. rsc.org

Studies have shown that the band gap of NiO nanoparticles can be tuned. For instance, doping NiO nanoparticles with manganese has been shown to increase the optical band gap from 3.49 eV for undoped NiO to 4.10 eV for 8 wt% Mn-doped NiO. rsc.org Conversely, some synthesis methods and post-synthesis treatments, such as calcination at high temperatures, can lead to a significant reduction in the band gap. matec-conferences.org The ability to engineer the band gap of NiO nanoparticles is important for their application in devices like solar cells and photodetectors. matec-conferences.orgrsc.org

Click to view data
Reported Optical Band Gaps of NiO Nanoparticles
MaterialOptical Band Gap (eV)Reference
NiO Nanoparticles (green synthesis)3.42 ui.ac.id
NiO (from calcined Ni(OH)₂)1.8 matec-conferences.org
Undoped NiO Nanoparticles3.49 rsc.org
8 wt% Mn-doped NiO Nanoparticles4.10 rsc.org

Development of Materials for Optical UV Filters

Nickel-containing compounds, including this compound, are subjects of research for their potential application as materials for optical ultraviolet (UV) filters. researchgate.net The ideal characteristics for a UV light filter material are high transmittance in the desired UV region and high absorbance for all other wavelengths. tandfonline.comsemanticscholar.org

Single crystals of this compound (NiCl₂·6H₂O) have been identified as a material of significant interest for this purpose. researchgate.net Research into its properties reveals that the substitution of two water molecules by chloride ions in the coordination sphere of the Ni²⁺ ion can alter the absorption and transmission spectra when compared to other nickel compounds like nickel sulfate (B86663) hexahydrate (α-NiSO₄·6H₂O) and nickel Tutton salts. researchgate.net

The transmission spectra of NiCl₂·6H₂O crystals have been compared with those of α-NiSO₄·6H₂O. These studies are crucial in evaluating their effectiveness as UV filters. researchgate.net Other nickel-containing crystals, such as potassium nickel sulfate hexahydrate and cesium nickel sulfate hexahydrate, have also been reported as potential filter crystals. tandfonline.com Furthermore, doping other crystals, like potassium zinc chloride sulfate, with Ni²⁺ ions is a strategy being explored to create materials suitable for UV light filter applications, as the inclusion of nickel ions can induce the desired optical properties. tandfonline.comsemanticscholar.org The growth of large, optically homogeneous mixed crystals, such as K₂NiₓCo₍₁₋ₓ₎(SO₄)₂·6H₂O, is another avenue of development for these applications. researchgate.net

The following table presents a comparison of the transmission characteristics of this compound and a related nickel compound.

Table 1: Comparative Transmission Properties of Nickel-Containing Crystals

Compound Key Feature for UV Filters
This compound (NiCl₂·6H₂O) Altered transmission spectra due to Cl⁻ ions in the Ni²⁺ coordination sphere. researchgate.net

Influence of Ni²⁺ Ions on Optical Absorbance Features

The divalent nickel ion (Ni²⁺) significantly influences the optical absorbance characteristics of various materials, a property that is fundamental to their coloration and potential use in optical devices. The absorption of light by materials containing Ni²⁺ is due to electron transitions between the d-orbital energy levels of the ion. nih.gov

In different host materials, Ni²⁺ ions can exhibit distinct absorption spectra. For instance, in borate (B1201080) glasses with varying concentrations of nickel oxide (NiO), an absorption peak is consistently observed around 430 nm. This peak is attributed to the ³A₂g(F) → ³T₁g(P) electronic transition of the Ni²⁺ ions and is responsible for the brown color of the glass. npru.ac.th Similarly, in soda-lime-silica glass, Ni²⁺ ions produce four distinct absorption bands at 450, 550, 630, and 980 nm in tetrahedral sites, resulting in a deep brown coloration. researchgate.net

The coordination environment of the Ni²⁺ ion plays a critical role in determining the optical properties. Ni²⁺ can exist in octahedral (NiO₆) or tetrahedral (NiO₄) coordination. The octahedral coordination typically produces a yellow color, while tetrahedral coordination can result in pink or violet hues. npru.ac.th In alkali silicate (B1173343) glasses, the absorption bands of Ni²⁺ have been observed to shift to longer wavelengths as the ionic radii of the alkali ions increase. ingentaconnect.com

Studies on single crystals, such as nickel-doped sodium ammonium (B1175870) sulphate dihydrate, have provided detailed insights into the electronic transitions. In such crystals, absorption bands observed at room temperature have been assigned to specific transitions from the ground state ³A₂g(F) to excited states like ³T₁g(F) and ³T₁g(P). tandfonline.com For example, a double-peaked band observed around 14970 cm⁻¹ and 15527 cm⁻¹ is characteristic of the ³A₂g(F) → ³T₁g(F) transition in many nickel complexes. tandfonline.com

The following table summarizes the observed optical absorption peaks for Ni²⁺ ions in different host materials.

Table 2: Optical Absorption Peaks of Ni²⁺ Ions in Various Host Materials

Host Material Observed Absorption Peak(s) Assigned Electronic Transition(s) Reference
Borate Glass ~430 nm ³A₂g(P) → ³T₁g(F) npru.ac.th
Soda-Lime-Silica Glass 450, 550, 630, 980 nm Not specified researchgate.net
Sodium Ammonium Sulphate Dihydrate Crystal 9091, 13986, 14970, 15527, 26041 cm⁻¹ ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) tandfonline.com

Thermal Stability and Decomposition Mechanism Studies

Dehydration Processes and Pathways

The loss of water from nickel chloride hexahydrate upon heating does not always follow a single, straightforward path. Research using thermogravimetric (TG) and differential thermal analysis (DTA) has revealed several possible dehydration sequences, indicating the formation of intermediate hydrates.

The dehydration process generally begins around 66-100°C and can proceed through various lower hydrates, such as the dihydrate (NiCl₂·2H₂O), before forming the anhydrous salt. researchgate.netakjournals.com The specific steps are heavily influenced by the experimental atmosphere (e.g., static air vs. flowing nitrogen) and whether the heating is continuous (non-isothermal) or held at specific temperatures (isothermal). immt.res.inimmt.res.in

Under non-isothermal conditions, the dehydration often occurs in overlapping steps. One study identified a three-step process: the first two steps are overlapping and correspond to the loss of four water molecules, followed by a final step above 110°C where the dihydrate decomposes to anhydrous NiCl₂. akjournals.comscispace.com Another investigation using dynamic TG analysis observed a two-step sequence, with the release of five moles of H₂O at a mean temperature of 224°C, followed by the final mole of H₂O at 291°C. researchgate.net Yet another study using TG-DSC analysis suggested the loss of approximately four water molecules below 90°C and the remaining two between 90°C and 225°C. frontiersin.org

The atmosphere plays a critical role. For instance, the dehydration of nickel chloride dihydrate (NiCl₂·2H₂O) appears to occur in a single step in a static air environment, but splits into two distinct steps in a flowing nitrogen atmosphere. immt.res.in These discrepancies highlight the complexity of the dehydration mechanism, which involves the formation of various intermediate hydrates that may be stable only under specific conditions.

Table 1: Reported Dehydration Pathways for this compound

Number of StepsMoles of H₂O Lost per StepTemperature Range (°C)Method/ConditionsReference
34 (overlapped steps), 2>110°C for the final stepNon-isothermal TG, DTA, DSC akjournals.comscispace.com
24, 2~100°C, ~180°CTG Analysis researchgate.net
2~4, ~2<90°C, 90-225°CTG-DSC Analysis frontiersin.org
25, 1~224°C, ~291°CDynamic TG researchgate.net

Influence of Hydration State on Crystal Structure and Properties

The hydration state of nickel chloride has a profound effect on its crystal structure and physical properties, most notably its color.

This compound (NiCl₂·6H₂O): The fully hydrated form is a green crystalline solid. Its crystal structure is monoclinic. akjournals.comakjournals.com The structure consists of discrete trans-[NiCl₂(H₂O)₄] complexes where the nickel ion is octahedrally coordinated to two chloride ions and four water molecules. The remaining two water molecules of the formula unit are not directly bonded to the nickel ion but are incorporated into the crystal lattice as water of crystallization, linking the complexes together. immt.res.in

Nickel Chloride Dihydrate (NiCl₂·2H₂O): This intermediate is a yellowish solid. immt.res.in Its crystal structure is also monoclinic and features the nickel ion octahedrally coordinated by two water molecules and four bridging chloride ions. This arrangement of shared chloride ions creates extended polymeric chains. scite.ai

Anhydrous Nickel Chloride (NiCl₂): The anhydrous salt is yellow-brown. immt.res.in It adopts the cadmium chloride (CdCl₂) crystal structure, where each nickel ion is coordinated to six chloride ions, and each chloride is bonded to three nickel centers, forming a layered structure. The dehydration from the green hexahydrate to the yellow anhydrous form is a clear indicator of the structural changes occurring. immt.res.in

Table 2: Crystallographic Data of Nickel Chloride Hydrates

CompoundFormulaCrystal SystemKey Structural FeaturesReference
This compoundNiCl₂·6H₂OMonoclinicDiscrete trans-[NiCl₂(H₂O)₄] units and 2 molecules of water of crystallization akjournals.comimmt.res.inakjournals.com
Nickel Chloride DihydrateNiCl₂·2H₂OMonoclinicPolymeric chains of octahedrally coordinated Ni with 4 bridging Cl⁻ and 2 H₂O scite.ai
Anhydrous Nickel ChlorideNiCl₂Rhombohedral (CdCl₂ type)Layered structure with each Ni²⁺ coordinated to 6 Cl⁻ immt.res.in

Thermal Decomposition Kinetics and Products

Following the complete or partial removal of water, the resulting anhydrous or lower-hydrate nickel chloride remains stable up to approximately 400°C. immt.res.inscite.aiakjournals.com Above this temperature, particularly in the presence of water vapor generated during dehydration, a process of dehydrochlorination or pyrohydrolysis begins. researchgate.netimmt.res.in This process is distinct from simple dehydration and involves the chemical breakdown of the chloride.

The decomposition does not typically yield elemental nickel directly. Instead, intermediate species such as nickel hydroxychloride (Ni(OH)Cl) or nickel oxychloride (Ni₂OCl₂) are formed. scite.aiakjournals.com As the temperature increases further, these intermediates decompose to the final solid product, which is typically nickel oxide (NiO). scite.aiakjournals.com The gaseous products of this decomposition include hydrogen chloride (HCl).

The thermal decomposition of a related nickel-phenanthroline complex to form NiO nanoparticles was found to be complete at 400°C. mdpi.com However, for nickel chloride itself, the decomposition to the oxide generally occurs at higher temperatures. Investigations have shown that anhydrous NiCl₂ remains stable well above 400°C, with decomposition temperatures cited as high as 740°C in some studies. researchgate.netresearchgate.net

Table 3: Products of Thermal Decomposition of Nickel Chloride

Temperature Range (°C)ProcessIntermediate ProductsFinal Solid ProductGaseous ProductsReference
~100 - 400DehydrationNiCl₂·4H₂O, NiCl₂·2H₂O, NiCl₂·H₂ONiCl₂ (anhydrous)H₂O akjournals.comimmt.res.inscite.aiakjournals.com
> 400Dehydrochlorination / PyrohydrolysisNi(OH)Cl, Ni₂OCl₂NiOHCl, H₂O scite.aiakjournals.com

Interactions in Biological Research Contexts Non Clinical

Utilization in Cell Culture Media for Microbial and Cell Line Growth

Nickel chloride hexahydrate serves as a crucial supplement in various culture media, providing essential nickel ions for the growth and propagation of both microorganisms and specific mammalian cell lines. mpbio.comcdhfinechemical.com The compound is often available in "Cell Culture Tested" grades, ensuring its suitability for these sensitive applications. sigmaaldrich.comfishersci.com

In microbial research, nickel is a vital cofactor for several bacterial enzymes. For instance, this compound is used to prepare nickel-containing compounds tested for their antibacterial properties. One study involved synthesizing hexaamminenickel(II) chloride from this compound to evaluate its antimicrobial activity against the gram-positive bacterium Staphylococcus aureus. researchgate.net

In mammalian cell culture, particularly with Chinese Hamster Ovary (CHO) cells, nickel supplementation can be critical. CHO cells are widely used in the biopharmaceutical industry to produce recombinant proteins. The composition of the culture medium, including trace metals, significantly influences cell growth and protein production. nih.gov this compound is a component of specialized media formulations like Ham's F-12, which was developed for the serum-free clonal growth of CHO cells, lung cells, and mouse L-cells. solmeglas.com

A recent study focused on optimizing CHO cell culture media used machine learning to analyze the impact of various metal ions on critical quality attributes of a monoclonal antibody (IgG1). nih.gov Nickel (II) chloride hexahydrate was one of the metal salts supplemented to the basal medium to investigate its effects. nih.gov The research found that nickel concentration had a notable correlation with the formation of basic variants of the antibody. nih.gov

Table 1: Examples of this compound in Cell Culture Media

Cell Type Medium/Application Purpose of Nickel Supplementation Research Finding
CHO-GS (-/-) Cells Supplement in CD CHO® basal medium Optimization of media for monoclonal antibody production Nickel concentration showed a negative correlation with the formation of basic charge variants of the antibody. nih.gov
CHO, Mouse L-cells Component of Ham's F-12 Medium Support for serum-free clonal growth Essential component for the growth of fastidious cell lines. solmeglas.com

Role as a Nickel Ion Source in Mechanistic Biological Studies

The primary role of this compound in mechanistic studies is to serve as a reliable and soluble source of Ni(II) ions. sigmaaldrich.com This allows researchers to investigate the diverse effects of nickel on cellular functions, from signaling pathways to cell proliferation and death. mpbio.comindustrialchemicals.gov.aumpbio.com The Ni(II) ion is considered the biologically active moiety responsible for these effects. industrialchemicals.gov.au

One area of investigation is the role of nickel in modulating cellular processes. A study on human osteosarcoma (U2OS) and human keratinocyte (HaCat) cell lines used nickel chloride to assess the effects of nickel ions on cell viability, proliferation, and cell cycle progression. nih.gov The results showed that NiCl₂ induced a dose- and time-dependent decrease in cell viability and inhibited cell proliferation. nih.gov This inhibition was found to be mediated by both cell cycle arrest and the induction of cell death. nih.gov

Table 2: Effects of NiCl₂ on Human Cell Lines After 24-Hour Exposure

Cell Line NiCl₂ Concentration Effect on Cell Viability Effect on Cell Proliferation
U2OS (Osteosarcoma) 1mM Significant reduction 1.4-fold inhibition compared to control
HaCat (Keratinocytes) 1mM Significant reduction Inhibition observed
U2OS (Osteosarcoma) 2mM Significant reduction Inhibition observed
HaCat (Keratinocytes) 2mM Reduced cytotoxic effect compared to U2OS Inhibition observed

Data sourced from a study investigating the in-vitro effects of nickel ions on cell cycle, viability, and proliferation. nih.gov

Beyond cell viability studies, nickel chloride is used to probe the function of specific molecular pathways. For example, it has been used to study the role of nickel in the acetyl-CoA decarbonylase/synthase multienzyme complex from Methanosarcina thermophila by expressing the complex in E. coli grown anaerobically. sigmaaldrich.com It is also used to mimic biological coordination environments by studying the formation of ternary complexes between Ni(II) ions, amino acids, and other biomolecules. ijsr.net

Investigations into Metal Ion Interactions with Biomolecules (e.g., Enzymes)

This compound is instrumental in studying the direct interactions between nickel ions and various biomolecules, particularly enzymes and proteins. Nickel is an essential cofactor for a range of enzymes, and studies using NiCl₂ help elucidate the structural and catalytic roles of the metal ion. ijsr.net

Nickel ions provided by this salt are known to interact with enzymes such as urease, hydrogenases, and carbon monoxide dehydrogenases, where nickel is crucial for their catalytic function. These interactions often involve the coordination of Ni(II) ions with specific amino acid residues, such as histidine, in the enzyme's active site, which helps stabilize the protein's structure and facilitates its catalytic activity. ijsr.net For instance, studies of Ni(II) complexes with histidine can mimic the active sites of enzymes like Ni-SOD (Nickel Superoxide Dismutase), which is vital for managing oxidative stress. ijsr.net

Advanced research has even used nickel ion interactions to create "switchable" enzymes. In one study, researchers engineered a prolyl oligopeptidase (POP) enzyme to include a non-canonical amino acid capable of binding metal ions. nih.gov The addition of Ni(II) ions led to the formation of a stable internal complex within the enzyme, which allosterically inhibited its catalytic activity. This inhibition was reversible by adding a strong chelating agent like EDTA, demonstrating that Ni(II) binding could be used as a regulatory switch to control enzyme function. nih.gov

Furthermore, nickel chloride is used to investigate interactions with other biomolecules, such as peptides and nucleotides. A study on the Amyloid Beta (Aβ) peptide, associated with Alzheimer's disease, investigated how Ni(II) ions coordinate with a fragment of the peptide (Aβ 5-9). researchgate.net The research explored how this Ni(II)-peptide complex then interacts with phosphates and nucleotides, demonstrating that the complex could potentially be used as a receptor in electrochemical biosensors. researchgate.net

Q & A

Q. What are the key physical and chemical properties of nickel chloride hexahydrate (NiCl₂·6H₂O) relevant to experimental design?

  • Methodological Answer: this compound has a molecular weight of 237.69 g/mol, a density of 1.92 g/cm³, and a melting point of 140°C (hexahydrate form). Its aqueous solutions are acidic (pH ≈ 4) due to hydrolysis of Ni²⁺ ions. The compound decomposes at high temperatures, releasing toxic hydrogen chloride gas . Researchers should account for its hygroscopic nature during storage and its green crystalline appearance for visual identification in reactions.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Use nitrile gloves (validated via manufacturer compatibility charts) and safety goggles. Work under fume hoods to prevent inhalation of dust. Store in airtight containers away from moisture and oxidizing agents. In case of skin contact, wash immediately with water; for inhalation exposure, move to fresh air and seek medical attention. Firefighting requires dry chemical or CO₂ extinguishers due to HCl emission risks during combustion .

Q. How should researchers prepare standardized aqueous solutions of this compound for electrochemical studies?

  • Methodological Answer: To prepare a 1 M solution, dissolve 237.69 g of NiCl₂·6H₂O in 500 mL of deionized water using a volumetric flask. Ensure the compound is ≥99% pure (trace metals basis) to avoid contamination. Calibrate pH using dilute HCl or NaOH, as Ni²⁺ hydrolysis affects solution stability. For reproducibility, validate concentrations via gravimetric analysis or inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound in electrodeposition processes for corrosion-resistant coatings?

  • Methodological Answer: Optimize bath composition by maintaining NiCl₂·6H₂O concentrations between 0.5–1.5 M, with a pH of 3–4 adjusted using boric acid. Apply current densities of 10–50 mA/cm² and temperatures of 40–60°C to enhance coating adhesion. Pre-treat substrates via acid etching (e.g., HCl) to remove oxides. Post-deposition, analyze coating uniformity using scanning electron microscopy (SEM) and corrosion resistance via electrochemical impedance spectroscopy (EIS) .

Q. How can researchers mitigate conflicting data regarding this compound's cytotoxicity in cell culture studies?

  • Methodological Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ values) often arise from variations in exposure duration, cell type, and serum content in media. Standardize protocols using 24-hour exposure at 0.5–1.0 mM concentrations in serum-free conditions. Include positive controls (e.g., cisplatin) and validate cell viability via multiple assays (MTT, trypan blue exclusion). Account for Ni²⁺ interactions with extracellular proteins by pre-equilibrating media .

Q. What advanced characterization techniques are required to validate the purity of this compound in coordination chemistry synthesis?

  • Methodological Answer: Use X-ray diffraction (XRD) to confirm crystalline structure and Fourier-transform infrared spectroscopy (FTIR) to identify bound water molecules. Trace metal impurities (e.g., Co²⁺, Fe³⁺) can be quantified via ICP-MS. For magnetic susceptibility studies, prepare reference solutions (1 M NiCl₂·6H₂O) and calibrate balances using standardized protocols .

Q. What synthetic routes utilize this compound as a precursor for nickel coordination complexes, and how are ligand exchange kinetics optimized?

  • Methodological Answer: NiCl₂·6H₂O reacts with ammonia or ethylenediamine (en) in aqueous solutions to form [Ni(NH₃)₆]²⁺ or [Ni(en)₃]²⁺. Ligand exchange rates are pH-dependent: higher pH accelerates NH₃ substitution. For air-sensitive complexes (e.g., phosphine ligands), conduct reactions under nitrogen and monitor progress via UV-Vis spectroscopy. Thermodynamic stability constants (log β) should be calculated to compare complexation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.